molecular formula C59H91NO16 B13401753 Temsirolimus Acetonide

Temsirolimus Acetonide

Cat. No.: B13401753
M. Wt: 1070.3 g/mol
InChI Key: YGGRYGCDSJUKRW-HNXTYUFFSA-N
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Description

Foundational Understanding of mTOR as a Serine/Threonine Kinase

mTOR is a serine/threonine protein kinase, meaning it functions by adding phosphate (B84403) groups to the serine and threonine amino acid residues on other proteins. nih.govvivanls.comnih.gov This phosphorylation acts as a molecular switch, altering the activity of the target proteins. mTOR is the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.govnih.govmedchemexpress.com These complexes have different components and regulate distinct downstream cellular processes. nih.govmedchemexpress.com mTORC1 is sensitive to inhibition by rapamycin (B549165) and its analogs, while mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in some cell types. nih.govmolcan.com

Orchestration of Cellular Processes by mTOR Signaling

The mTOR pathway is a central regulator of mammalian metabolism and physiology, influencing a wide array of cellular activities crucial for organismal growth and homeostasis. nih.govnewdrugapprovals.org

The mTOR signaling network is a master regulator of cell growth, which involves an increase in cell mass, and proliferation, the process of cell division. newdrugapprovals.orgrndsystems.com mTORC1 promotes the synthesis of proteins, lipids, and nucleotides, which are the essential building blocks for increasing cell size and preparing for division. rndsystems.comdrugbank.comcancercareontario.ca It achieves this by phosphorylating key downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn regulate protein synthesis and ribosome biogenesis. chemsrc.comrsc.org By controlling these anabolic processes, mTOR ensures that cells only grow and divide when sufficient resources are available. nih.govrndsystems.com

mTOR signaling is intrinsically linked to the metabolic state of the cell. drugbank.comcancercareontario.ca It responds to nutrient availability and, in turn, directs metabolic pathways to support cellular needs. molcan.com When nutrients are abundant, mTORC1 promotes anabolic processes like the synthesis of proteins and lipids, while inhibiting catabolic processes such as the breakdown of cellular components. medchemexpress.comcancercareontario.ca For instance, mTORC1 can stimulate glycolysis and lipid synthesis, providing the energy and materials necessary for rapid cell growth and proliferation, a hallmark of many cancer cells. newdrugapprovals.orgdrugbank.com

Autophagy is a cellular recycling process where damaged organelles and proteins are broken down to maintain cellular health and provide resources during times of starvation. medchemexpress.com The mTOR pathway, specifically mTORC1, is a key inhibitor of autophagy. medchemexpress.com When mTORC1 is active, it phosphorylates and inhibits proteins required for the initiation of autophagy, such as ULK1 and Atg13. Conversely, when mTORC1 is inactive, such as during nutrient deprivation, autophagy is induced to generate nutrients and energy for cell survival. medchemexpress.com

Angiogenesis, the formation of new blood vessels, is a critical process in both normal development and disease, particularly in cancer where it supplies tumors with nutrients and oxygen. The mTOR pathway plays a significant role in promoting angiogenesis. It can increase the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF). mTORC1 is involved in stabilizing hypoxia-inducible factor 1α (HIF-1α), a key transcription factor that drives the expression of VEGF and other genes involved in the response to low oxygen levels (hypoxia) often found in tumors.

Overview of Rapamycin Analogs and Their Role in Targeted Therapies

Rapamycin and its derivatives, known as rapalogs, are a class of drugs that specifically target the mTOR pathway. rsc.org These compounds have been developed for use in targeted cancer therapy due to the frequent hyperactivation of the mTOR pathway in various tumors. Temsirolimus (B1684623) is a prominent rapamycin analog.

Temsirolimus functions by first binding to an intracellular protein called FKBP-12. vivanls.com The resulting temsirolimus-FKBP-12 complex then binds to and inhibits the activity of mTORC1. chemsrc.com This inhibition blocks the downstream signaling cascade, leading to a reduction in cell proliferation, growth, and angiogenesis. newdrugapprovals.orgrndsystems.com By targeting a central node in cellular regulation, temsirolimus and other rapalogs represent a key strategy in precision medicine for cancers with dysregulated mTOR signaling.

It is worth noting that "Temsirolimus Acetonide" is a synthetic intermediate used in the manufacturing of temsirolimus. vivanls.comdrugbank.com The biologically active compound that exerts its therapeutic effects by inhibiting the mTOR pathway is temsirolimus itself. newdrugapprovals.org

Table of Research Findings on Temsirolimus

Finding Category Detailed Research Finding
Mechanism of Action Temsirolimus binds to the intracellular protein FKBP-12, and this complex inhibits mTORC1 activity. chemsrc.com
Cell Cycle Arrest Inhibition of mTOR by temsirolimus leads to a G1 phase cell cycle arrest in tumor cells. newdrugapprovals.org
Anti-proliferative Activity Temsirolimus inhibits the proliferation of various cancer cell lines.
Anti-angiogenic Effects Temsirolimus reduces the levels of HIF-1α and VEGF, thereby inhibiting angiogenesis. newdrugapprovals.org
Metabolite Activity Temsirolimus is metabolized in the liver, with sirolimus (rapamycin) being an active metabolite.

Historical Development of Rapamycin Derivatives

The story of rapamycin, the foundational compound for a class of mTOR inhibitors, began with its discovery in a soil sample from Easter Island (Rapa Nui) in the 1970s. acs.orgdrdavidfein.com Initially identified for its antifungal properties, rapamycin was later found to possess potent immunosuppressive and antiproliferative activities. drdavidfein.comresearchgate.net This led to its development and eventual FDA approval in 1999 as an immunosuppressant for organ transplant patients under the name sirolimus. nih.govacs.org

The recognition of rapamycin's antiproliferative effects in the 1980s sparked interest in its potential as an anticancer agent. wikipedia.org However, limitations in the pharmacokinetic properties of rapamycin, such as poor water solubility, prompted the development of derivatives, often referred to as "rapalogs". researchgate.net The goal was to create compounds with improved characteristics, such as suitability for intravenous administration, while retaining the core mTOR-inhibiting mechanism. researchgate.netwikipedia.org This new generation of drugs aimed to provide better treatment options for various cancers by targeting the dysregulated mTOR pathway. wikipedia.org

Emergence of Temsirolimus (CCI-779) as a Distinguished Ester Analog

Among the first generation of rapamycin derivatives, temsirolimus (CCI-779) emerged as a significant development. wikipedia.org Developed by Wyeth Pharmaceuticals, temsirolimus is a specific, water-soluble ester analog of sirolimus. nih.govresearchgate.net This enhanced solubility was a key advantage, allowing for intravenous formulation. researchgate.net

Temsirolimus was selected for clinical development due to its favorable pharmacological and toxicity profile observed in preclinical studies. aacrjournals.org Like its parent compound, temsirolimus acts as a selective inhibitor of mTOR. pfizer.com It functions by first binding to the intracellular protein FKBP-12 (FK506 binding protein 12). patsnap.comontosight.ai The resulting temsirolimus-FKBP12 complex then binds to and inhibits the activity of mTOR, specifically the mTORC1 complex. patsnap.compfizer.com

This inhibition disrupts the phosphorylation of downstream targets of mTORC1, such as S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). patsnap.com The consequence of this disruption is a decrease in the synthesis of proteins crucial for cell growth, proliferation, and survival. patsnap.comontosight.ai This mechanism leads to cell cycle arrest in the G1 phase. pfizer.commedkoo.com

Furthermore, temsirolimus has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. ontosight.ai It achieves this by reducing the levels of hypoxia-inducible factors (HIFs), which in turn decreases the production of vascular endothelial growth factor (VEGF). pfizer.comtocris.com

In May 2007, the U.S. Food and Drug Administration (FDA) approved temsirolimus for the treatment of advanced renal cell carcinoma (RCC), a type of kidney cancer. medkoo.comwikipedia.org This marked a significant milestone, as temsirolimus became the first mTOR inhibitor approved for cancer treatment. researchgate.net

Research Findings on Temsirolimus

Extensive research has been conducted on the biological activity and mechanisms of temsirolimus. Below are tables summarizing some of these findings.

Table 1: In Vitro Activity of Temsirolimus

Cell Line TypeFindingIC₅₀ ValuesReference
Breast CancerInhibits tumor growth1.6 nM (SKBr3), 4.3 nM (BT474) tocris.com
Breast CancerInhibits HIF-1α-mediated VEGF productionNot specified tocris.com
Prostate CancerInhibits phosphorylation of ribosomal protein S6More potent in PTEN-positive cells medchemexpress.com
LeukemiaInduces apoptosis in primary human lymphoblastic leukemia cellsNot specified medchemexpress.com
GeneralInhibits mTOR kinase activity1.76 µM medchemexpress.com

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Mechanism of Action of Temsirolimus

ActionEffectDownstream TargetsReference
mTOR InhibitionBinds to FKBP-12 to form a complex that inhibits mTORC1.mTORC1 patsnap.compfizer.com
Cell Cycle ArrestHalts cell cycle progression from G1 to S phase.Cyclin D, c-myc pfizer.com
Inhibition of Protein SynthesisReduces translation of key proteins.4E-BP1, S6K1 patsnap.compfizer.com
Anti-angiogenesisReduces the formation of new blood vessels.HIF-1α, VEGF pfizer.comtocris.com
AutophagyActivates the cellular process of autophagy.Not specified tocris.com

Properties

Molecular Formula

C59H91NO16

Molecular Weight

1070.3 g/mol

IUPAC Name

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate

InChI

InChI=1S/C59H91NO16/c1-35-19-15-14-16-20-36(2)47(69-11)31-43-24-22-41(7)59(68,76-43)53(64)54(65)60-26-18-17-21-44(60)55(66)74-48(32-45(61)37(3)28-40(6)51(63)52(71-13)50(62)39(5)27-35)38(4)29-42-23-25-46(49(30-42)70-12)75-56(67)58(10)33-72-57(8,9)73-34-58/h14-16,19-20,28,35,37-39,41-44,46-49,51-52,63,68H,17-18,21-27,29-34H2,1-13H3/b16-14+,19-15+,36-20+,40-28+/t35-,37-,38-,39-,41-,42+,43+,44+,46-,47+,48+,49-,51-,52+,59-/m1/s1

InChI Key

YGGRYGCDSJUKRW-HNXTYUFFSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)/C)O)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC

Origin of Product

United States

Molecular Mechanism of Action of Temsirolimus Cci 779

Intracellular Interaction and Complex Formation

The initial step in the mechanism of action of Temsirolimus (B1684623) is its interaction with a specific intracellular protein, leading to the formation of an active complex that targets mTOR.

High-Affinity Binding to FKBP-12 (FK506-Binding Protein 12)

Temsirolimus binds with high affinity to the FK506-binding protein 12 (FKBP-12), an abundant intracellular protein. patsnap.comaacrjournals.orgdrugbank.comnih.gov This binding is a critical prerequisite for the drug's inhibitory effect on mTOR. patsnap.comdrugbank.com The interaction is specific, and the affinity of Temsirolimus for FKBP-12 is a key determinant of its potency. aacrjournals.orgplos.org For instance, research has shown that in the absence of FKBP-12, Temsirolimus can still inhibit mTOR kinase activity, but at much higher concentrations, with an IC50 of 1.76 μM, similar to that of rapamycin (B549165). medchemexpress.comselleck.co.jp

Formation of the FKBP-12/Temsirolimus Protein-Drug Complex

The binding of Temsirolimus to FKBP-12 results in the formation of a stable protein-drug complex. patsnap.comaacrjournals.orgdrugbank.com This complex is the active entity that subsequently interacts with and inhibits the mTOR protein. patsnap.comdrugbank.comnih.gov The formation of this ternary complex, involving FKBP-12, Temsirolimus, and the FRB domain of mTOR, is a crucial step in the drug's mechanism. aacrjournals.orgresearchgate.netbioinformation.net The total binding interface between the FKBP-12-Temsirolimus complex and the FRB-domain is significant, ensuring a stable and effective interaction. rsc.orgchemrxiv.org

Inhibition of mTOR Kinase Activity

The primary molecular effect of the FKBP-12/Temsirolimus complex is the inhibition of mTOR kinase activity, which in turn disrupts critical downstream signaling pathways.

Specific Inhibition of mTOR Complex 1 (mTORC1) Function

Temsirolimus specifically targets and inhibits the mammalian target of rapamycin complex 1 (mTORC1). patsnap.complos.org mTORC1 is a central regulator of cell growth and proliferation. patsnap.com The FKBP-12/Temsirolimus complex binds to the FRB domain of mTOR within the mTORC1 complex, leading to the inhibition of its kinase activity. aacrjournals.org This specific inhibition of mTORC1 is a hallmark of Temsirolimus and its analogs. patsnap.complos.org

Disruption of Downstream Effector Phosphorylation in the PI3K/AKT Pathway

The inhibition of mTORC1 by the Temsirolimus complex disrupts the phosphorylation of several downstream effector proteins within the PI3K/AKT signaling pathway. patsnap.comaacrjournals.orgdrugbank.complos.org This pathway is frequently dysregulated in cancer, making it a key target for therapeutic intervention. nih.govplos.orgnih.gov

A major consequence of mTORC1 inhibition by Temsirolimus is the blockade of the phosphorylation of p70 ribosomal S6 kinase (p70S6k). patsnap.comaacrjournals.orgnih.gov p70S6k is a key downstream effector of mTORC1, and its phosphorylation is essential for the regulation of protein synthesis and cell growth. patsnap.comnih.gov Studies have shown that Temsirolimus treatment leads to a complete prevention of the phosphorylation of ribosomal protein S6 (rS6), a substrate of p70S6k, in various cell lines. plos.orgresearchgate.net This inhibition of p70S6k phosphorylation is a reliable marker of Temsirolimus activity. aacrjournals.org

Inhibition of S6 Ribosomal Protein Phosphorylation

Temsirolimus, through its inhibition of mTOR, effectively blocks the phosphorylation of the S6 ribosomal protein (S6). unict.itdrugbank.com mTORC1, a complex of mTOR, directly phosphorylates and activates the S6 kinase 1 (S6K1), which in turn phosphorylates S6. patsnap.complos.org By inhibiting mTORC1, Temsirolimus prevents this cascade, leading to a significant reduction in phosphorylated S6 (p-S6). plos.orgspandidos-publications.comnih.gov

This inhibitory effect has been observed across various cancer cell lines. spandidos-publications.comnih.gov For instance, in malignant pleural mesothelioma cell lines, Temsirolimus strongly inhibited the phosphorylation of S6 ribosomal protein. spandidos-publications.com Similarly, in Bel-7402 liver cancer cells, CCI-779 was shown to inhibit the phosphorylation of S6 at Ser240/244. nih.gov The potency of this inhibition can be influenced by the genetic background of the cells; for example, Temsirolimus inhibits the phosphorylation of ribosomal protein S6 more potently in PTEN-positive DU145 cells than in PTEN-negative PC-3 cells. medchemexpress.comselleckchem.com

The clinical relevance of S6 phosphorylation inhibition has been demonstrated in studies with acute myeloid leukaemia (AML) patients. A greater than 50% in vivo inhibition of S6 ribosomal protein phosphorylation was highly correlated with the response rate to Temsirolimus treatment, suggesting that p-S6 can serve as a predictive biomarker for therapeutic efficacy. nih.gov

Table 1: Effect of Temsirolimus (CCI-779) on S6 Ribosomal Protein Phosphorylation

Cell Line/Patient Cohort Observation Reference
Malignant Pleural Mesothelioma Cells Strong inhibition of S6 ribosomal protein phosphorylation. spandidos-publications.com
Bel-7402 Liver Cancer Cells Inhibition of S6 phosphorylation at Ser240/244. nih.gov
PTEN-positive DU145 Cells More potent inhibition of S6 phosphorylation compared to PTEN-negative cells. medchemexpress.comselleckchem.com
Acute Myeloid Leukaemia (AML) Patients >50% inhibition of S6 phosphorylation correlated with a 75% response rate. nih.gov
Renal Cell Carcinoma (ACHN/P) Cells Marked inhibition of S6 kinase phosphorylation. nih.gov

Reduction in Global Protein Synthesis and Polyribosome Disassembly

At micromolar concentrations, Temsirolimus treatment leads to a significant decrease in global protein synthesis and the disassembly of polyribosomes. medchemexpress.comselleckchem.comaacrjournals.orgnih.gov This profound effect on the translational machinery is a key aspect of its anticancer activity. aacrjournals.org This is in contrast to the more selective antiproliferative activity observed at nanomolar concentrations. medchemexpress.comselleckchem.com The decline in protein synthesis is a direct consequence of the inhibition of mTOR, which plays a central role in regulating the translation of mRNAs. patsnap.comaacrjournals.org

Increased Phosphorylation of Translation Elongation Factor eEF2

A notable effect of Temsirolimus at micromolar concentrations is the rapid increase in the phosphorylation of the eukaryotic elongation factor 2 (eEF2). medchemexpress.comselleckchem.comaacrjournals.orgnih.gov eEF2 is a key protein involved in the elongation step of protein synthesis, and its phosphorylation at threonine 56 (T56) by eEF2 kinase (eEF2K) leads to its inactivation. nih.govfrontiersin.org This inactivation prevents the translocation of the ribosome along the mRNA, thereby inhibiting protein synthesis. nih.gov

Increased Phosphorylation of Translation Initiation Factor eIF2A

In conjunction with its effects on elongation, Temsirolimus at micromolar concentrations also influences the initiation phase of protein synthesis by increasing the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). medchemexpress.comselleckchem.comaacrjournals.orgnih.gov Phosphorylation of eIF2α at serine 51 is a well-established mechanism for inhibiting global protein synthesis in response to various cellular stresses. plos.orgfrontiersin.org Phosphorylated eIF2α sequesters the guanine (B1146940) nucleotide exchange factor eIF2B, preventing the recycling of eIF2 to its active GTP-bound state and thereby halting the formation of the translation initiation complex.

The increased phosphorylation of eIF2α following Temsirolimus treatment has been observed in sarcoma cells and is associated with the activation of the unfolded protein response (UPR). plos.orgnih.gov This suggests that the profound inhibition of protein synthesis caused by high-dose Temsirolimus may induce cellular stress, leading to the activation of eIF2α kinases and a further shutdown of translation. plos.org

Table 2: Effects of Micromolar Temsirolimus on Protein Synthesis

Molecular Event Consequence Reference
Decreased Global Protein Synthesis Inhibition of cell proliferation. medchemexpress.comselleckchem.comaacrjournals.orgnih.gov
Polyribosome Disassembly Reduction in translational efficiency. medchemexpress.comselleckchem.comaacrjournals.orgnih.gov
Increased eEF2 Phosphorylation Inhibition of translation elongation. medchemexpress.comselleckchem.comaacrjournals.orgnih.govplos.org
Increased eIF2α Phosphorylation Inhibition of translation initiation. medchemexpress.comselleckchem.comaacrjournals.orgnih.govplos.org

Cellular Effects and Biological Consequences of Temsirolimus Cci 779 Activity

Cell Cycle Regulation and Growth Arrest

A primary consequence of mTOR inhibition by Temsirolimus (B1684623) is the suppression of cell proliferation, which is achieved through the induction of cell cycle arrest. cancer-research-network.comclinicaltrialconnect.com This cytostatic effect is a hallmark of the compound's activity across a wide range of tumor types. researchgate.netnih.gov

Numerous studies have demonstrated that Temsirolimus treatment leads to a significant accumulation of tumor cells in the G0/G1 phase of the cell cycle. nih.govcancer.govashpublications.orgascopubs.org This arrest prevents cells from progressing into the S phase, where DNA replication occurs, thereby halting their proliferation. nih.govnih.gov This effect has been consistently observed in various cancer cell lines, including those derived from mantle cell lymphoma, Hodgkin lymphoma, liver cancer, and glioblastoma. clinicaltrialconnect.comascopubs.orgnih.govashpublications.org

The mechanism involves the inhibition of mTOR, which in turn prevents the expression of essential mRNAs required for the cell cycle to advance past the G1 phase. cancer.gov For example, in mantle cell lymphoma (MCL) cell lines, Temsirolimus was shown to induce G0/G1 arrest in a dose- and time-dependent manner. nih.govascopubs.org Similarly, in Hodgkin lymphoma cell lines, the antiproliferative effect was predominantly due to this G0/G1 blockage. ashpublications.org Research on Cashmere goat fetal fibroblasts and Bel-7402 liver cancer cells further confirmed that CCI-779 induces a dose-dependent G1/S arrest. nih.govnih.gov

Click here to see a summary of studies demonstrating Temsirolimus-induced G0/G1 cell cycle arrest in various cell lines.

Cell Line TypeKey FindingsReferences
Mantle Cell Lymphoma (Jeko-1, Mino, SP53)Induced cell cycle arrest in the G0/G1 phase. nih.govashpublications.orgascopubs.org
Hodgkin Lymphoma (HD-LM2, L-428, KM-H2)Antiproliferative effect was predominantly due to cell cycle arrest in G0/G1 phase. ashpublications.org
Liver Cancer (Bel-7402)Treatment resulted in a decreased proportion of cells in the S phase, indicating G1/S arrest. nih.gov
Colon Cancer (CaR1, LOVO)Induced G1 cell cycle arrest in a dose-dependent manner. researchgate.net
Cashmere Goat Fetal FibroblastsCaused a dose-dependent decrease in cell proliferation and G1/S cell cycle arrest. nih.gov

The G1 arrest induced by Temsirolimus is a direct result of its primary mechanism: the inhibition of mTOR-mediated protein synthesis. cancer-research-network.com mTOR signaling, specifically through the mTORC1 complex, controls the translation of a specific subset of mRNAs that encode for proteins essential for cell cycle progression. researchgate.net It achieves this by phosphorylating key regulators of protein synthesis, including the 4E-binding protein-1 (4E-BP1). researchgate.net When active, mTOR phosphorylates 4E-BP1, causing it to release the eukaryotic initiation factor-4E (eIF-4E). This allows eIF-4E to initiate the translation of mRNAs for critical cell cycle regulators. researchgate.net By inhibiting mTOR, Temsirolimus prevents 4E-BP1 phosphorylation, leading to the sequestration of eIF-4E and a subsequent failure to translate these vital proteins. researchgate.net

Cyclin D1 is a key regulatory protein that, in complex with cyclin-dependent kinases (CDKs), drives cells through the G1 phase. nih.gov The effect of Temsirolimus on Cyclin D1 appears to be context-dependent and varies between different cancer types. In studies on mantle cell lymphoma, Temsirolimus induced G0/G1 arrest without altering the expression levels of Cyclin D1. nih.govashpublications.org However, the broader mechanism of mTOR inhibition suggests that the translation of Cyclin D1 mRNA is generally suppressed in many other cell types. researchgate.net The regulation of Cyclin D1 expression by mTORC1 signaling is linked to the activity of 4E-BP1. nih.gov In some cells, rapamycin (B549165) and its analogs can decrease Cyclin D1 levels, an effect that can be reversed by knocking down 4E-BP1. nih.gov This indicates that while the mTOR pathway is capable of regulating Cyclin D1 translation, the specific effect of Temsirolimus may be contingent on the particular cellular background.

The c-myc proto-oncogene is a transcription factor that regulates a vast number of genes involved in cell proliferation and growth. nih.govmdpi.com Its mRNA is one of the key targets for translational control by the mTOR/4E-BP1/eIF-4E pathway. researchgate.net Inhibition of mTOR by Temsirolimus leads to a decrease in the translation of c-myc, contributing to the halt in cell cycle progression. researchgate.net However, the relationship is complex, as upregulation of c-Myc has also been identified as a mechanism of resistance to mTOR inhibitors in some cancers. nih.govnih.govkarger.com In sensitive cells, the downregulation of c-Myc is a critical component of the anti-proliferative effect of Temsirolimus.

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the synthesis of polyamines, which are essential for cell proliferation and transformation. nih.govnih.gov The translation of ODC mRNA is also under the control of the mTOR pathway. researchgate.net By inhibiting mTOR, Temsirolimus blocks the phosphorylation of 4E-BP1, which in turn prevents the formation of the complex required for ODC translation. researchgate.net The resulting decrease in ODC activity and subsequent depletion of polyamines contribute significantly to the cytostatic, growth-arresting effects of the drug.

Click here for a summary of Temsirolimus's impact on key cell cycle regulatory proteins.

Regulatory ProteinEffect of Temsirolimus (via mTOR Inhibition)References
Cyclin D1Decreases translation in some cell types; in others (e.g., MCL), expression levels are unaltered. nih.govashpublications.orgresearchgate.netnih.gov
c-mycInhibits translation, contributing to cell cycle arrest. researchgate.net
Ornithine DecarboxylaseInhibits translation, leading to reduced polyamine synthesis and arrested cell growth. researchgate.net

Selective Disruption of Translation of Cell Cycle Regulatory Proteins

Autophagy Induction and Its Functional Implications

Beyond its effects on the cell cycle, a significant biological consequence of Temsirolimus activity is the induction of autophagy. nih.govashpublications.org Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery, serving as a critical mechanism for cellular homeostasis. As a potent inhibitor of mTOR, a key negative regulator of autophagy, Temsirolimus consistently triggers this process in a wide variety of cancer cells. nih.govnih.gov

The induction of autophagy by Temsirolimus is evidenced by characteristic molecular and cellular changes. Studies have shown that treatment with the compound leads to an increased number of acidic vesicular organelles (AVOs), which are indicative of autophagosome and autolysosome formation. ashpublications.orgashpublications.org Furthermore, Temsirolimus induces the processing of microtubule-associated protein 1 light-chain 3 (LC3) from its cytosolic form (LC3-I) to its membrane-bound form (LC3-II), a hallmark of autophagosome formation. nih.govashpublications.org

The functional implication of Temsirolimus-induced autophagy is primarily cytoprotective, acting as a survival mechanism for cancer cells under the stress of mTOR inhibition. By recycling cellular components, autophagy can provide energy and metabolic intermediates that help the tumor cell withstand the anti-proliferative effects of the drug. nih.gov This protective role has been demonstrated in studies where the inhibition of autophagy, in combination with Temsirolimus, leads to an increase in apoptosis. spandidos-publications.com For instance, in malignant fibrous histiocytoma cells, Temsirolimus alone induced autophagy but not apoptosis; however, when combined with an autophagy inhibitor, a significant increase in apoptotic cell death was observed. spandidos-publications.com This suggests that while Temsirolimus effectively halts cell proliferation, the concurrent activation of autophagy can limit its cytotoxic potential, representing a potential mechanism of drug resistance. spandidos-publications.com

Temsirolimus as a Potent Inducer of Autophagy

Temsirolimus is recognized as a powerful initiator of autophagy. By inhibiting mTOR, Temsirolimus effectively removes the brakes on the autophagic machinery, leading to the formation of autophagosomes and the degradation of cellular components. nih.govmdpi.com This has been observed in various cancer cell lines, including Hodgkin lymphoma and urinary bladder cancer, where Temsirolimus treatment leads to cell cycle arrest and the initiation of autophagy rather than apoptosis. ashpublications.org In preclinical models of cardiomyopathy caused by Lmna mutations, Temsirolimus has been shown to reactivate a defective autophagic process, suggesting its potential therapeutic role is linked to the enhancement of autophagy. nih.gov

Accumulation of Autophagosomes and Autophagic Flux

The induction of autophagy by Temsirolimus is visibly marked by the accumulation of autophagosomes within the cell. This accumulation is indicative of an active autophagic flux, the dynamic process of autophagosome formation, fusion with lysosomes, and subsequent degradation of their contents. tandfonline.com Studies have demonstrated that Temsirolimus treatment increases the levels of key autophagy markers like LC3-II and Beclin 1, and promotes the degradation of p62/SQSTM1, further confirming the enhancement of autophagic flux. nih.gov In some cellular contexts, the inhibition of mTOR by compounds like Temsirolimus can lead to an accumulation of autolysosomal vesicles due to a secondary effect on lysosomal reformation, highlighting the complex regulation of this pathway. tandfonline.com

Context-Dependent Roles of Autophagy (Cytoprotective vs. Cytotoxic)

The role of autophagy induced by Temsirolimus is not uniform and can be either cytoprotective (promoting cell survival) or cytotoxic (contributing to cell death), depending on the cellular context and the specific cancer type. In many cases, Temsirolimus-induced autophagy appears to be a cytoprotective survival mechanism. nih.gov This is evidenced by studies where the inhibition of autophagy, in combination with Temsirolimus, leads to enhanced cancer cell death. nih.gov For example, combining Temsirolimus with the autophagy inhibitor hydroxychloroquine (B89500) has shown synergistic cytotoxicity in preclinical models. nih.gov Conversely, in some scenarios, enhancing the autophagic process can contribute to the therapeutic effect of the drug.

Table 1: Context-Dependent Roles of Temsirolimus-Induced Autophagy

Cellular Context Role of Autophagy Experimental Observation Reference
Melanoma and Renal Cell Carcinoma Cytoprotective Combination with autophagy inhibitor HCQ produced synergistic cytotoxicity. nih.gov
Colon Cancer Cells Cytoprotective Combination with autophagy inhibitor chloroquine (B1663885) reduced cell proliferation more than Temsirolimus alone.
Prostate Cancer Cells Cytoprotective Temsirolimus-induced growth suppression was enhanced by combination with autophagy inhibitors.

Degradation of Multivesicular Bodies (MVBs) and Small Extracellular Vesicle (sEV) PD-L1

A significant consequence of Temsirolimus-induced autophagy is the degradation of multivesicular bodies (MVBs). nih.govnih.govresearchgate.net MVBs are endosomal compartments that can either fuse with lysosomes for degradation or fuse with the plasma membrane to release their internal vesicles as small extracellular vesicles (sEVs), also known as exosomes. mdpi.comnih.gov By promoting the fusion of MVBs with autophagosomes and lysosomes, Temsirolimus effectively reduces the secretion of sEVs. nih.govresearchgate.netresearchgate.net

This has important implications for cancer immunotherapy, as tumor-derived sEVs often carry programmed death-ligand 1 (PD-L1) on their surface. nih.govnih.gov This sEV PD-L1 can suppress the anti-tumor immune response. nih.gov Research has shown that Temsirolimus treatment leads to the autophagy-mediated degradation of MVBs, thereby inhibiting the secretion of sEV PD-L1 and reducing cellular PD-L1 levels. nih.govresearchgate.netresearchgate.net This action can enhance anti-cancer immunity by promoting the activity of CD8+ T cells. nih.govresearchgate.net

Anti-Angiogenic Effects

Temsirolimus also exerts significant anti-angiogenic effects by modulating the cellular response to hypoxia and downregulating key growth factors involved in blood vessel formation. medscape.com

Downregulation of Hypoxia-Inducible Factors (HIF-1, HIF-2 alpha)

The mTOR pathway is a key regulator of the expression of hypoxia-inducible factors, particularly HIF-1α and HIF-2α. oncotarget.comresearchgate.net These transcription factors are critical for cellular adaptation to low oxygen conditions (hypoxia) and drive the expression of genes involved in angiogenesis. mdpi.com mTOR inhibitors like Temsirolimus and its analog everolimus (B549166) have been shown to downregulate the STAT3/HIF-1α/VEGF signaling pathway. oncotarget.comnih.gov By inhibiting mTOR, Temsirolimus can suppress the translation of HIF-1α mRNA and reduce its accumulation, even under hypoxic conditions. mdpi.comnih.gov This leads to a decreased expression of HIF-dependent genes that are crucial for angiogenesis.

Suppression of Vascular Endothelial Growth Factor (VEGF) Synthesis and Secretion

A primary downstream target of HIF-1α is the Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels. nih.govresearchgate.net By downregulating HIF-1α, Temsirolimus consequently suppresses the synthesis and secretion of VEGF. medscape.comnih.govnih.gov Studies have demonstrated that Temsirolimus significantly decreases VEGF expression at both the mRNA and protein levels in various cell types, including retinal pigment epithelial cells and endothelial cells. nih.govnih.gov This reduction in VEGF production is a key mechanism behind the anti-angiogenic properties of Temsirolimus, inhibiting the proliferation and migration of endothelial cells that are essential for forming new blood vessels. nih.govnih.govmdpi.com

Table 2: Summary of Temsirolimus's Anti-Angiogenic Effects

Molecular Target Effect of Temsirolimus Consequence Reference
HIF-1α Downregulation of expression and translation Decreased transcription of pro-angiogenic genes nih.govnih.gov
HIF-2α Downregulation of expression Decreased transcription of pro-angiogenic genes mdpi.com

Direct Inhibition of Endothelial Cell Proliferation and Morphogenesis in vitro

Temsirolimus, also known as CCI-779, has demonstrated direct inhibitory effects on the fundamental processes of angiogenesis by acting on endothelial cells. aacrjournals.org In laboratory settings, temsirolimus has been shown to impede the proliferation and morphogenesis of endothelial cells, which are critical steps in the formation of new blood vessels. aacrjournals.org Studies using Human Umbilical Vein Endothelial Cells (HUVEC) have shown that temsirolimus can suppress cell growth stimulated by both serum and specific growth factors like Vascular Endothelial Growth Factor (VEGF). aacrjournals.orgresearchgate.net

The mTOR signaling pathway, which temsirolimus inhibits, is a crucial regulator of cell growth, proliferation, and survival, and plays a significant role in angiogenesis. plos.org By targeting mTOR, temsirolimus interferes with the signaling cascade downstream of growth factor receptors like VEGFR-2, which is essential for endothelial cell function. plos.org Research has confirmed that treating HUVECs with non-toxic concentrations of temsirolimus leads to a reduction in both their ability to proliferate and to migrate. plos.org Furthermore, temsirolimus has been observed to inhibit the formation of capillary-like structures by endothelial cells plated on Matrigel, a key assay for evaluating morphogenesis in vitro. aacrjournals.orgresearchgate.net For instance, in the presence of VEGF, HUVECs typically form intricate networks, but the addition of temsirolimus at nanomolar concentrations significantly disrupts this process. aacrjournals.orgresearchgate.net

Table 1: Effect of Temsirolimus on Endothelial Cell Proliferation

Cell Line Stimulant Temsirolimus Concentration Observed Effect Reference
HUVEC Serum Various Inhibition of proliferation aacrjournals.orgresearchgate.net
HUVEC VEGF 50 nmol/L Inhibition of morphogenesis aacrjournals.orgresearchgate.net
HUVEC - 0.05 µg/mL Inhibition of proliferation and migration plos.org
RPE - 0.05 µg/mL Inhibition of proliferation and migration plos.org

Inhibition of Vessel Formation in vivo

The anti-angiogenic activity of temsirolimus extends beyond cellular models to the inhibition of new blood vessel formation in living organisms. aacrjournals.org A standard method for assessing angiogenesis in vivo is the Matrigel plug assay, where a gel-like substance mixed with pro-angiogenic factors like VEGF is injected subcutaneously into mice, inducing the formation of new blood vessels within the plug. aacrjournals.orgresearchgate.net

Research has shown that the inclusion of temsirolimus in these Matrigel plugs can completely block the vessel formation stimulated by VEGF. aacrjournals.org This inhibition is observable both through macroscopic analysis of the excised plugs and through quantitative measurement of the hemoglobin content within the plugs, which serves as an indicator of blood vessel infiltration. aacrjournals.orgresearchgate.net Plugs containing both VEGF and temsirolimus show a significant reduction in hemoglobin content compared to plugs containing VEGF alone, confirming a potent anti-angiogenic effect in vivo. aacrjournals.orgresearchgate.net This demonstrates that temsirolimus can directly interfere with the process of neovascularization in a living system. aacrjournals.org

Table 2: Effect of Temsirolimus on in vivo Angiogenesis (Matrigel Plug Assay)

Animal Model Pro-angiogenic Factor Temsirolimus Concentration Outcome Reference
C57BL/6 mice VEGF (60 ng/mL) 50 nmol/L Complete inhibition of VEGF-stimulated vessel formation aacrjournals.orgresearchgate.net

Modulation of Anti-Tumor Immunity

Effects on T-cell Proliferation (CD4+ and CD8+ T cells)

Temsirolimus has complex effects on the immune system, particularly on T-lymphocytes, which are central to anti-tumor immunity. As an mTOR inhibitor, it can suppress the proliferation of both CD4+ (helper) and CD8+ (cytotoxic) T cells. researchgate.net This is because the mTOR pathway is critical for T-cell activation, growth, and differentiation following antigen recognition. frontiersin.org Studies have shown that temsirolimus can inhibit the proliferation of CD4+ and CD8+ T cells stimulated in vitro. researchgate.net

Table 3: Effects of Temsirolimus on T-Cell Subsets

T-Cell Type Condition Effect of Temsirolimus Reference
CD4+ T cells In vitro stimulation Growth inhibition researchgate.net
CD8+ T cells In vitro stimulation Growth inhibition researchgate.net
CD4+ T cells In tumor microenvironment (with anti-PD-L1) Increased number and activity mdpi.comnih.govresearchgate.net
CD8+ T cells In tumor microenvironment (with anti-PD-L1) Increased number and activity mdpi.comnih.govresearchgate.net

Enhancement of Anti-Cancer Immunity through sEV PD-L1 Degradation

A key mechanism by which temsirolimus enhances anti-tumor immunity is by targeting the secretion of Programmed Death-Ligand 1 (PD-L1) via small extracellular vesicles (sEVs). mdpi.comnih.gov Tumors can evade the immune system by releasing sEVs that carry PD-L1 on their surface. mdpi.comnih.gov This sEV-associated PD-L1 can bind to the PD-1 receptor on T cells, suppressing their anti-cancer activity and contributing to the low efficacy of some immune checkpoint blockade therapies. mdpi.comnih.gov

Temsirolimus has been found to induce autophagy in cancer cells. mdpi.comresearchgate.net This process involves the degradation of cellular components, including multivesicular bodies (MVBs), which are precursors to sEVs. mdpi.comnih.govresearchgate.net By activating autophagy, temsirolimus leads to the degradation of MVBs before they can be secreted as sEVs, thereby inhibiting the release of sEV PD-L1 from the cancer cells. mdpi.comnih.gov This reduction in circulating sEV PD-L1 prevents the suppression of T cells, thus promoting CD8+ T cell-mediated anti-cancer immunity. mdpi.comnih.govnih.gov This mechanism suggests that temsirolimus can help overcome a significant hurdle in cancer immunotherapy by preventing the tumor's ability to deactivate immune cells at a distance. mdpi.comnih.gov The anti-cancer effect of combining temsirolimus and anti-PD-L1 antibodies was found to be reversed when exogenous sEV PD-L1 was injected, confirming the importance of this mechanism. mdpi.comnih.govresearchgate.net

Preclinical Research Models and Findings with Temsirolimus Cci 779

In Vitro Studies in Diverse Cancer Cell Lines

Temsirolimus (B1684623) has demonstrated significant activity in renal cell carcinoma (RCC) cell lines. Studies involving the 786-O, A498, and ACHN cell lines have shown a dose-dependent inhibition of cellular growth. asco.org The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be in the range of 10-20 nM for these RCC cell lines. asco.org Further investigation into the molecular effects revealed that temsirolimus treatment led to similar expression patterns in pathways including mTOR and VEGF signaling in both RCC and transitional cell carcinoma of the bladder. asco.org The mechanism of action involves the binding of temsirolimus to the FKBP-12 protein, which then forms a complex that inhibits mTOR signaling. This inhibition leads to a halt in cell division and a reduction in the expression of hypoxia-inducible factors (HIF-1 and HIF-2 alpha) and vascular endothelial growth factor (VEGF). uspharmacist.com

Table 1: Effects of Temsirolimus on Renal Cell Carcinoma Cell Lines

Cell Line Key Findings Reference
786-O, A498, ACHN Dose-dependent inhibition of cellular growth with IC50 values of 10-20 nM. asco.org asco.org

In the context of breast cancer, the sensitivity of cell lines to temsirolimus appears to be varied. Notably, HER-2 gene-amplified cell lines such as SKBr3 and BT474 have shown striking sensitivity, with IC50 values of 1.6 nM and 4.3 nM, respectively. aacrjournals.org In contrast, the HER-2-negative cell line MDA-MB-231 was found to be relatively resistant to the growth-inhibitory effects of the compound. aacrjournals.org Despite this resistance to growth inhibition, temsirolimus was observed to reduce VEGF production in both sensitive (BT474) and resistant (MDA-MB-231) cell lines. aacrjournals.org This effect is mediated by the inhibition of hypoxia-induced, HIF-1-dependent VEGF gene transcription. aacrjournals.org Furthermore, treatment with temsirolimus led to a dose-dependent inhibition of the phosphorylation of p70S6K and 4E-BP1, downstream effectors of mTOR. aacrjournals.org In a 3D model mimicking breast cancer stem cell metastasis to bone, a 5 µM dose of temsirolimus reduced the levels of mTOR-related proteins such as phospho (p)-mTOR and p-AKT in cancer stem cells. researchgate.net

Table 2: Effects of Temsirolimus on Breast Cancer Cell Lines

Cell Line Key Findings Reference
SKBr3 Highly sensitive with an IC50 of 1.6 nM. aacrjournals.org aacrjournals.org
BT474 Highly sensitive with an IC50 of 4.3 nM. aacrjournals.org aacrjournals.org

Preclinical investigations in prostate cancer cell lines have also yielded promising results. In both the PTEN-positive DU145 and PTEN-negative PC-3 cell lines, temsirolimus inhibited cell growth and clonogenic survival in a concentration-dependent manner. selleckchem.com The compound was also found to inhibit the phosphorylation of the ribosomal protein S6, a downstream target of mTOR, more potently in DU145 cells than in PC-3 cells. selleckchem.com

Table 3: Effects of Temsirolimus on Prostate Cancer Cell Lines

Cell Line Key Findings Reference
DU145 Concentration-dependent inhibition of cell growth and clonogenic survival. selleckchem.com selleckchem.com

The antitumor effects of temsirolimus have been evaluated in several colorectal cancer (CRC) cell lines, including CaR-1, HT-29, and Colon26. researchgate.netnih.gov In vitro, temsirolimus effectively inhibited the growth of two CRC cell lines with highly activated AKT. nih.govaetna.com This growth inhibition was potentially mediated through the induction of G1 cell cycle arrest via a reduction in cyclin D1 expression. researchgate.netnih.gov Furthermore, temsirolimus was shown to reduce HIF-1α and VEGF in all three cell lines. researchgate.netnih.gov

Table 4: Effects of Temsirolimus on Colorectal Cancer Cell Lines

Cell Line Key Findings Reference
CaR-1, HT-29, Colon26 Reduced HIF-1α and VEGF levels. researchgate.netnih.gov researchgate.netnih.gov

In vitro studies using non-small cell lung cancer (NSCLC) cell lines, including A549, H1299, and H358, have demonstrated that temsirolimus suppresses cell proliferation in a dose-dependent manner. aacrjournals.org This anti-proliferative effect was associated with an accumulation of the cell population in the G1 phase of the cell cycle. aacrjournals.org The IC50 values for these cell lines were determined to be 0.76 nM for A549, 0.75 nM for H1299, and 0.64 nM for H358. aacrjournals.org At a concentration of 1 nM, temsirolimus effectively inhibited the activation of mTOR and its downstream effectors. aacrjournals.org In the H1299 cell line, treatment with temsirolimus alone resulted in approximately 25% cell death. nih.gov

Table 5: Effects of Temsirolimus on Lung Adenocarcinoma Cell Lines

Cell Line Key Findings Reference
A549 Dose-dependent suppression of cell proliferation with an IC50 of 0.76 nM. aacrjournals.org aacrjournals.org
H1299 Dose-dependent suppression of cell proliferation with an IC50 of 0.75 nM. aacrjournals.org aacrjournals.org

Temsirolimus has shown potent activity in preclinical models of hematologic malignancies. In primary human lymphoblastic leukemia (ALL) cells, a concentration of 100 ng/mL of temsirolimus potently inhibited proliferation and induced apoptosis. selleckchem.com After 24 hours of treatment, a 2- to 5-fold increase in apoptosis was observed in ALL cells cultured on bone marrow stroma. nih.gov

Table 6: Effects of Temsirolimus on Hematologic Malignancy Cell Lines

Cell Line Key Findings Reference

Other Tumor Cell Lines (e.g., Bladder Cancer, Liver Cancer, Glioblastoma, Adenoid Cystic Carcinoma)

Bladder Cancer: In preclinical studies, Temsirolimus (CCI-779) has demonstrated inhibitory effects on bladder cancer cell lines. Research comparing seven transitional cell carcinoma of the bladder (TCC) cell lines (T24, 5637, RT112, EJ-28, CLS-439, HB-CLS-1, HB-CLS-2) with renal cell carcinoma (RCC) lines showed that both types of cancer cells exhibited dose-dependent inhibition of cellular growth. asco.org The IC50 values for Temsirolimus in these bladder cancer cell lines were measured to be between 10-20 nM. asco.org Molecular analysis revealed that pathways including mTOR and VEGF signaling had similar expression patterns after treatment with CCI-779 in both RCC and TCC entities. asco.org Further studies have shown that while Temsirolimus alone has a moderate effect on cell proliferation, apoptosis, and autophagy in bladder cancer cells, it significantly potentiates the cytotoxic activity of chemotherapy agents gemcitabine (B846) and cisplatin (B142131). nih.gov The non-muscle invasive 5637 bladder cancer cell line was noted as being the most sensitive to these combination regimens. nih.gov

Liver Cancer: Temsirolimus has been shown to inhibit proliferation in liver cancer cells by targeting the mTOR signaling pathway. nih.govnih.gov In studies using the Bel-7402 liver cancer cell line, which overexpresses mTOR and its downstream targets compared to normal liver cells, Temsirolimus induced a dose-dependent decrease in cell proliferation and caused a G1/S phase cell cycle arrest. nih.govnih.gov The survival rate of Bel-7402 cells was significantly suppressed at Temsirolimus concentrations above 0.312 μM. nih.govresearchgate.net At a concentration of 1 μM, CCI-779 suppressed the growth of these cells from day 4 to day 8 after treatment. nih.govresearchgate.net Mechanistically, Temsirolimus inhibited the phosphorylation of mTOR and its downstream effectors p70S6K, S6, and 4EBP1. nih.gov More recent research has also identified that Temsirolimus can induce ferroptosis in liver cancer cells by directly inhibiting FSP1 activity, a pathway independent of GPX4. oup.com

Glioblastoma: In vitro experiments have indicated that glioblastoma cell lines are among the most sensitive to Temsirolimus, with reported IC50 values in the low nanomolar range. ovid.com The compound disrupts critical pathways involved in glioblastoma tumor cell proliferation, survival, and angiogenesis. aacrjournals.org

Adenoid Cystic Carcinoma (ACC): Temsirolimus has been studied for its effects on human salivary adenoid cystic carcinoma. In the ACC-M cell line, Temsirolimus demonstrated a dose-dependent inhibitory effect, with a 50% inhibitory concentration (IC50) of approximately 20 μmol/l. nih.gov The mechanism of action in these cells involves the induction of autophagy, as evidenced by the observation of numerous autophagosomes via transmission electron microscopy and the significant up-regulation of the autophagy markers LC3 and Beclin1 following treatment. nih.gov This autophagic response is triggered by the drug's inhibition of mTOR activation. nih.gov

Table 1: In Vitro Activity of Temsirolimus in Various Cancer Cell Lines

Cell Line Cancer Type Key Finding
T24, 5637, RT112, etc. Bladder Cancer Demonstrated dose-dependent growth inhibition with IC50 values of 10-20 nM. asco.org
5637 Bladder Cancer Potentiated the cytotoxic effects of cisplatin and gemcitabine. nih.gov
Bel-7402 Liver Cancer Inhibited proliferation and induced G1/S arrest by suppressing the mTOR pathway. nih.govnih.gov
ACC-M Adenoid Cystic Carcinoma Showed dose-dependent inhibition (IC50 ≈ 20 μmol/l) and induced autophagy via mTOR inhibition. nih.gov
Various Glioblastoma High sensitivity to Temsirolimus with IC50 values in the low nanomolar range. ovid.com

**4.2. In Vivo Studies in Xenograft and Animal Models

Temsirolimus (CCI-779) has demonstrated significant in vivo cytostatic and antitumor activity across a range of human tumor xenograft models in nude mice. nih.govfrontiersin.org The compound has been shown to delay tumor growth and, in some cases, cause tumor regression in various cancer types. medchemexpress.comselleckchem.com For instance, administration of Temsirolimus significantly delayed the growth of DAOY medulloblastoma xenografts. medchemexpress.com It also delayed the growth of rapamycin-resistant U251 glioblastoma xenografts. selleckchem.com These studies confirm that the anti-proliferative effects observed in vitro translate to antitumor efficacy in preclinical animal models. nih.gov

The effects of Temsirolimus have been evaluated in prostate cancer xenograft models. In nude mice bearing PC-3 and DU145 prostate cancer xenografts, Temsirolimus inhibited tumor growth in a dose-dependent manner. medchemexpress.com The growth inhibition was observed to be greater for PC-3 tumors compared to DU145 tumors. medchemexpress.com Additionally, the rapamycin (B549165) derivative CCI-779 was found to reduce the growth of CWR22 prostate cancer xenografts. researchgate.net Mechanistic studies in these models confirmed that Temsirolimus inhibits the phosphorylation of the ribosomal protein S6, a downstream target of mTOR. selleckchem.com

In vivo studies using a murine xenograft model for multiple myeloma have provided a strong preclinical rationale for the use of mTOR inhibitors. ashpublications.org Temsirolimus induced significant, dose-dependent antitumor responses against subcutaneous xenografts established from the 8226, OPM-2, and U266 human multiple myeloma cell lines. ashpublications.orgnih.govashpublications.org The observed antitumor effects were associated with several mechanisms, including the inhibition of proliferation, reduction of angiogenesis, and the induction of apoptosis within the tumor cells. ashpublications.orgnih.govashpublications.org Notably, OPM-2 tumors, which have a PTEN mutation, showed greater sensitivity to Temsirolimus treatment compared to 8226 tumors. ashpublications.org In this sensitive model, a high dose of CCI-779 induced a significant reduction in tumor volume, with some tumors disappearing completely by day 12 of therapy. ashpublications.org Further investigation showed that U266 cells transfected with a constitutively active AKT allele became remarkably more sensitive to CCI-779 in vivo, suggesting that heightened AKT activity can increase sensitivity to mTOR inhibition. ashpublications.orgnih.gov

The tumor-suppressive effect of Temsirolimus has been demonstrated in colorectal cancer xenograft models. aacrjournals.orgnih.gov In a study using subcutaneous xenografts of human colon cancer cell lines CaR1 and LOVO in mice, Temsirolimus treatment reduced tumor volume in a dose-dependent manner. aacrjournals.orgresearchgate.net After a three-week treatment period, the average tumor volume in the group receiving Temsirolimus at a dose of 10 mg/kg was approximately four times smaller than that in the vehicle-treated control group. aacrjournals.org These findings indicate that mTOR signaling is a viable target in colorectal cancer. aacrjournals.org

In a well-documented lung adenocarcinoma mouse model that reflects human pathophysiology, Temsirolimus has been examined for its therapeutic effect. tmu.edu.tw Research showed that Temsirolimus, when used in combination with reduced doses of the standard chemotherapy agents cisplatin and gemcitabine, significantly inhibited lung tumor growth. tmu.edu.tw This combination effect was more potent than that of Temsirolimus alone or the conventional cisplatin-gemcitabine combination. tmu.edu.tw

Table 2: In Vivo Activity of Temsirolimus in Human Tumor Xenograft Models

Xenograft Model (Cell Line) Cancer Type Key Finding
PC-3 and DU145 Prostate Cancer Inhibited tumor growth in a dose-dependent manner. medchemexpress.com
CWR22 Prostate Cancer Reduced xenograft growth. researchgate.net
8226, OPM-2, U266 Multiple Myeloma Induced significant, dose-dependent antitumor responses. ashpublications.orgnih.govashpublications.org
OPM-2 Multiple Myeloma High dose led to significant tumor volume reduction and disappearance in some cases. ashpublications.org
CaR1 and LOVO Colorectal Cancer Reduced tumor volume in a dose-dependent manner; 4x smaller volume at 10mg/kg vs control. aacrjournals.orgresearchgate.net
Not Specified Lung Adenocarcinoma Combination with cisplatin and gemcitabine significantly inhibited tumor growth. tmu.edu.tw

In Vivo Studies in Xenograft and Animal Models

Efficacy in Murine Tumor Prevention Models

Temsirolimus (CCI-779) has demonstrated notable efficacy in various preclinical murine models, primarily focusing on the inhibition of tumor growth rather than outright prevention. These studies typically involve xenografts, where human cancer cell lines are implanted into immunodeficient mice, providing a platform to assess the in-vivo antitumor activity of the compound.

In a study involving a head and neck cancer model, the human cell line CAL33 was xenografted into nude mice. aacrjournals.org Treatment with temsirolimus alone resulted in a significant delay in tumor growth compared to the control group. The median time for tumors to reach a volume of 2000 mm³ was 44.5 days for mice treated with temsirolimus, compared to 29.5 days for the vehicle-treated control group. aacrjournals.org

Further preclinical evaluations have shown dose-dependent antitumor responses in xenograft models of various hematological and solid tumors. For instance, in models of multiple myeloma using 8226 and OPM-2 cell lines, temsirolimus administration led to significant antitumor effects. selleckchem.com Similarly, in xenograft models of medulloblastoma (DAOY cells) and glioblastoma (U251 cells), temsirolimus treatment effectively delayed tumor growth. selleckchem.com These findings in murine models are associated with the compound's known mechanisms of action, including the inhibition of proliferation and angiogenesis, and the induction of apoptosis. selleckchem.com

Table 1: Efficacy of Temsirolimus in a Murine Head and Neck Cancer Xenograft Model
Treatment GroupMedian Time to Reach Tumor Volume of 2000 mm³ (Days)Statistical Significance vs. Control
Control (Vehicle)29.5-
Temsirolimus44.5p < 0.0001

This table summarizes the delay in tumor growth observed in a CAL33 xenograft model upon treatment with Temsirolimus. aacrjournals.org

Application in Neurodegenerative Disease Models (e.g., Huntington's Disease)

The therapeutic potential of temsirolimus has been explored in preclinical models of neurodegenerative disorders, most notably Huntington's disease (HD). HD is an inherited disorder characterized by the accumulation of mutant huntingtin protein aggregates, leading to progressive neurodegeneration. nih.gov The mechanism of temsirolimus in this context is linked to its ability to inhibit mTOR, which in turn induces autophagy, a cellular process critical for clearing abnormal protein aggregates. nih.gov

In a mouse model of Huntington's disease, administration of the temsirolimus analog CCI-779 demonstrated significant therapeutic benefits. nih.gov The study reported that treatment with CCI-779 led to improvements in behavioral performance across four different tasks designed to assess motor function. nih.gov Furthermore, the treatment resulted in a notable decrease in the formation of mutant huntingtin protein aggregates within the brain. nih.gov These findings provide a strong preclinical rationale for the therapeutic strategy of inducing autophagy via mTOR inhibition to combat the pathology of Huntington's disease. nih.gov

Preclinical Biomarkers of Response

Phosphorylation Status of mTOR Downstream Targets (e.g., p-mTOR, p-S6)

The on-target activity of temsirolimus is frequently monitored in preclinical studies by assessing the phosphorylation status of the mTOR protein itself and its key downstream effectors. As an mTOR inhibitor, temsirolimus is expected to decrease the phosphorylation of these target proteins.

In various cancer cell lines, treatment with temsirolimus leads to a marked reduction in the phosphorylated form of mTOR (p-mTOR). nih.gov This inhibition of the central kinase subsequently blocks the signaling cascade. The most commonly analyzed downstream targets to confirm this effect are the ribosomal protein S6 kinase (p70S6K) and the ribosomal protein S6.

Studies have consistently shown that temsirolimus treatment effectively inhibits the phosphorylation of p70S6K at key residues (such as Thr389) and S6 at sites like Ser240/244. nih.gov For example, in Bel-7402 liver cancer cells, temsirolimus inhibited the phosphorylation of mTOR, p70S6K, and S6 after 48 hours of treatment. nih.gov This effect has been observed across a range of cancer models and is considered a reliable pharmacodynamic marker of temsirolimus activity. nih.gov

Table 2: Effect of Temsirolimus on mTOR Pathway Phosphorylation in Preclinical Models
Model SystemBiomarkerObserved Effect of Temsirolimus
Bel-7402 Liver Cancer Cellsp-mTOR (Ser2448)Inhibition
Bel-7402 Liver Cancer Cellsp-p70S6K (Thr389)Inhibition
Bel-7402 Liver Cancer Cellsp-S6 (Ser240/244)Inhibition
A549 Lung Adenocarcinoma Cellsp-mTORDose-dependent suppression
A549 Lung Adenocarcinoma Cellsp-p70S6kSuppression

This table illustrates the consistent inhibitory effect of Temsirolimus on the phosphorylation of key proteins in the mTOR signaling pathway across different cancer cell lines. nih.govnih.gov

Expression Levels of Hypoxia-Inducible Factors (HIF-1α, HIF-2α)

The mTOR pathway plays a crucial role in regulating cellular responses to hypoxia, partly through the control of hypoxia-inducible factors (HIFs). HIF-1α is a key transcription factor that is often overexpressed in tumors and drives the expression of genes involved in angiogenesis and cell survival. nih.gov

Preclinical studies have demonstrated that temsirolimus can effectively suppress the expression of HIF-1α. In lung adenocarcinoma A549 cells exposed to hypoxic conditions, treatment with temsirolimus led to a dose-dependent decrease in HIF-1α expression. nih.gov Similarly, in breast cancer cell lines, temsirolimus was shown to inhibit HIF-1α protein expression under both normoxic and hypoxic conditions. aacrjournals.org This inhibition of HIF-1α is a key mechanism underlying the antiangiogenic effects of the drug. aacrjournals.org While HIF-1α is a well-documented target, the direct preclinical evidence linking temsirolimus to the modulation of HIF-2α is less extensively characterized in the available literature. However, the inactivation of the Von Hippel-Lindau (VHL) tumor suppressor gene, common in renal cell carcinoma (RCC), leads to the overactivation of HIF-2α, which is a key oncogenic driver in this cancer type. asco.orgcellmolbiol.org

Expression Levels of Vascular Endothelial Growth Factor (VEGF)

A critical downstream consequence of mTOR and HIF-1α signaling is the production of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. By inhibiting both mTOR and HIF-1α, temsirolimus effectively reduces the expression and secretion of VEGF.

In preclinical studies using human breast cancer cell lines (BT474 and MDA-MB-231), temsirolimus significantly inhibited the production of VEGF protein in a dose-dependent manner. aacrjournals.org This effect was observed under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions. aacrjournals.org The inhibition of VEGF production occurs at both the mRNA and protein levels. nih.govnih.gov For example, in retinal pigment epithelial (RPE) cells and human umbilical vein endothelial cells (HUVEC), temsirolimus significantly reduced the hypoxia-induced increase in VEGF mRNA. nih.govnih.gov This antiangiogenic potential, mediated through the downregulation of VEGF, is considered a major component of temsirolimus's antitumor activity. aacrjournals.org

Autophagy Markers (e.g., LC3II, Beclin 1, p62 Degradation)

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. The mTOR pathway is a key negative regulator of autophagy; therefore, inhibition of mTOR by temsirolimus is expected to induce or enhance this process. nih.gov The status of autophagy is often monitored by tracking specific protein markers.

Key markers include the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated form (LC3-II), the expression of Beclin 1, and the degradation of sequestosome 1 (p62/SQSTM1). An increase in the LC3-II/LC3-I ratio and degradation of p62 are indicative of autophagy induction. waocp.com

In a preclinical mouse model of cardiomyopathy caused by a lamin A/C gene mutation, treatment with temsirolimus was shown to enhance autophagy in heart tissue. nih.gov This was evidenced by an increase in the expression of LC3B-II and a concurrent reduction in p62 levels, a profile that signals enhanced autophagic flux. nih.gov In this particular study, temsirolimus did not alter the expression of Beclin 1. nih.gov These findings confirm that temsirolimus activates autophagy, which can be monitored by assessing the expression and degradation of these key protein markers. nih.gov

Cell Cycle Regulators (e.g., Cyclin D1)

Temsirolimus (CCI-779), an inhibitor of the mammalian target of rapamycin (mTOR), exerts significant influence on the cellular machinery that governs cell cycle progression. A primary mechanism of its antiproliferative effect is the induction of cell cycle arrest, frequently in the G1/S phase, by modulating the expression and activity of key regulatory proteins. nih.gov Preclinical studies across various cancer cell lines have consistently demonstrated the impact of Temsirolimus on cell cycle regulators, with a particular focus on Cyclin D1.

In preclinical models of breast cancer, treatment with CCI-779 led to a notable decrease in the levels of D-type cyclins in sensitive cell lines. bioscientifica.com This reduction in cyclin levels is a critical event, as these proteins are essential for the transition from the G1 to the S phase of the cell cycle. frontiersin.org Similarly, in models of multiple myeloma, CCI-779 demonstrated a remarkable ability to decrease the expression of Cyclin D1, even at low concentrations. ashpublications.org This effect was more pronounced in sensitive tumor cells compared to their resistant counterparts. ashpublications.org

However, the effect of Temsirolimus on Cyclin D1 is not uniform across all cancer types. In studies involving mantle cell lymphoma (MCL) cell lines, Temsirolimus induced G0/G1 phase cell-cycle arrest without altering the levels of Cyclin D1. nih.gov This suggests that in certain cellular contexts, the antiproliferative effects of Temsirolimus may be mediated through alternative pathways that are independent of Cyclin D1 modulation.

The table below summarizes the findings from various preclinical studies on the effect of Temsirolimus (CCI-779) on Cyclin D1 expression in different cancer cell lines.

Cell Line TypeCancer TypeEffect on Cyclin D1Reference
MDA-MB-468Breast CancerDecrease bioscientifica.com
OPM-2Multiple MyelomaRemarkable Decrease ashpublications.org
8226Multiple MyelomaLess Impressive Effect ashpublications.org
MCL Cell LinesMantle Cell LymphomaNo Alteration nih.gov

The downregulation of Cyclin D1 by Temsirolimus is often associated with the inhibition of the mTOR signaling pathway. bioscientifica.com The mTOR protein is a central regulator of protein synthesis, and its inhibition by Temsirolimus can suppress the translation of proteins essential for cell cycle progression, including Cyclin D1. aacrjournals.orgnih.gov The sensitivity of cancer cells to Temsirolimus has been linked to the activation of the Akt pathway, which lies upstream of mTOR. bioscientifica.com

In addition to its direct impact on Cyclin D1, Temsirolimus can also influence other cell cycle regulators. For instance, in breast cancer cell lines, treatment with CCI-779 was associated with an increase in the levels of the cyclin-dependent kinase inhibitor p27kip-1. bioscientifica.com An increase in p27kip-1 can further contribute to cell cycle arrest by inhibiting the activity of cyclin-CDK complexes. In Hodgkin lymphoma cell lines, the antiproliferative effect of Temsirolimus was linked to cell cycle arrest in the G0/G1 phase and was associated with the upregulation of the p27 cell cycle protein. ashpublications.org

In neuroblastoma cells, CCI-779 was found to induce cell cycle arrest in the S and G2 phases, which may be related to the repression of MYCN, a known activator of S-phase specific cyclins. researchgate.net This highlights the complex and context-dependent nature of Temsirolimus's effects on the cell cycle.

Mechanisms of Temsirolimus Resistance in Preclinical Contexts

Intrinsic Resistance in Cell Lines

Intrinsic, or primary, resistance refers to the inherent ability of cancer cells to withstand the effects of temsirolimus (B1684623) without prior exposure to the drug. atcc.org This phenomenon can be attributed to the pre-existing molecular characteristics of the tumor cells. Several mechanisms have been identified in preclinical models:

Activation of Parallel Signaling Pathways: Cancer cells with mutations in oncogenes such as KRAS may exhibit intrinsic resistance. researchgate.netaacrjournals.org These mutations can sustain proliferative signals through pathways that bypass the mTORC1 blockade by temsirolimus, such as the MAPK/ERK pathway, ensuring continued cell growth and survival. kyoto-u.ac.jp

Loss of Tumor Suppressors: The loss or inactivation of the tumor suppressor gene PTEN is a common feature in many cancers and is linked to intrinsic resistance to mTOR inhibitors. nih.gov PTEN negatively regulates the PI3K/Akt pathway, an upstream activator of mTOR. Loss of PTEN function leads to constitutive activation of this pathway, which can diminish the therapeutic effect of mTORC1 inhibition alone. nih.govnih.gov

Pre-existing Cellular Heterogeneity: Tumors are often composed of diverse cell populations. Some of these subpopulations may possess genetic or epigenetic traits that confer mTORC1-independent growth, rendering them intrinsically resistant to temsirolimus from the outset. nih.gov

Acquired Resistance Pathways

Acquired resistance develops in cancer cells after an initial period of successful treatment with temsirolimus. This process involves the selection and expansion of cells that have developed specific molecular alterations to survive and proliferate despite the presence of the drug.

A primary mechanism of acquired resistance is the reactivation of the very pathway that temsirolimus is designed to inhibit. In preclinical models, bladder and renal cancer cell lines made resistant through chronic exposure to temsirolimus demonstrate a paradoxical upregulation of the Akt/mTOR signaling axis. kyoto-u.ac.jpnih.gov

In sensitive parental cells, temsirolimus effectively reduces the levels of total and phosphorylated mTOR, as well as downstream effectors like p70s6k. nih.gov However, in their resistant counterparts, re-exposure to temsirolimus leads to an increase in the expression and phosphorylation of key pathway components, including mTOR, Rictor (a key component of the mTORC2 complex), and Akt. nih.govnih.gov This reactivation suggests the engagement of feedback loops or alternative signaling inputs that overcome the inhibitory effect of the drug, thereby restoring the pro-survival and proliferative signals of the pathway. nih.gov

Table 1: Changes in Akt/mTOR Pathway Protein Expression in Temsirolimus-Resistant Bladder Cancer Cells

ProteinChange in Sensitive (Parental) Cells with TemsirolimusChange in Resistant Cells with Temsirolimus
mTORDownregulatedUpregulated
p-mTORDownregulatedUpregulated
RictorDownregulatedUpregulated
p-RictorDownregulatedUpregulated
AktDownregulatedUpregulated
p-AktDownregulatedUpregulated
p70s6kDownregulatedUpregulated

This table summarizes findings from studies on UMUC3 and RT112 bladder cancer cell lines. nih.gov

Resistance to temsirolimus is frequently associated with profound changes in the expression of proteins that regulate the cell cycle, allowing cancer cells to bypass the G1-phase arrest typically induced by mTOR inhibition. kyoto-u.ac.jp

Studies in bladder cancer cell models have shown that while temsirolimus treatment reduces the expression of CDK1 and CDK2 in sensitive parental cells, their levels are significantly enhanced in resistant cells. kyoto-u.ac.jp This upregulation allows resistant cells to overcome cell cycle checkpoints and continue to divide.

In conjunction with CDKs, cyclins are essential for cell cycle progression. In temsirolimus-resistant bladder cancer cells (UMUC3res and RT112res), the expression of several key cyclins, including Cyclin A, Cyclin B, Cyclin D1, and Cyclin E, is markedly increased. kyoto-u.ac.jp This contrasts with sensitive parental cells, where temsirolimus treatment does not significantly alter the levels of these cyclins. kyoto-u.ac.jp The elevation of these proteins in resistant cells contributes to sustained cell cycle progression. kyoto-u.ac.jp

Table 2: Alterations in Cell Cycle Regulatory Proteins in Temsirolimus-Resistant Bladder Cancer Cells

Protein FamilySpecific ProteinExpression Change in Resistant Cells
Cyclin-Dependent Kinases CDK1Enhanced
CDK2Enhanced
Cyclins Cyclin AEnhanced
Cyclin BEnhanced
Cyclin D1Enhanced
Cyclin EEnhanced

This table is based on findings from temsirolimus-resistant UMUC3res and RT112res bladder cancer cell lines. kyoto-u.ac.jp

The acquisition of temsirolimus resistance also involves the suppression of key tumor suppressor proteins that act as brakes on cell proliferation. In resistant bladder cancer cells, treatment with low-dose temsirolimus leads to a decrease in the levels of tumor suppressors p27, p53, and p73. kyoto-u.ac.jpresearchgate.net The reduction of these proteins removes critical negative regulators of the cell cycle, further contributing to the uncontrolled growth characteristic of resistant cells. For instance, the downregulation of p73 may contribute to the oncogenic activation of Cyclin D1, as p73 has been shown to be a negative modulator of this cyclin. kyoto-u.ac.jp

Changes in Cellular Motility and Invasive Behavior

Acquired resistance to temsirolimus is not only characterized by resumed cell growth but also by an increase in the invasive potential of cancer cells. In preclinical models, tumor cells that become resistant to temsirolimus often exhibit enhanced cellular motility and chemotactic activity, representing a more aggressive phenotype. For instance, studies on renal cell carcinoma (RCC) and bladder cancer have demonstrated that while temsirolimus initially decreases cancer cell movement, resistant cells, when re-exposed to the drug, show a significant increase in chemotaxis. nih.govnih.gov This shift drives the resistant cells from being merely adhesive to highly motile, contributing to metastatic progression. nih.gov

A key molecular mechanism behind the increased motility of temsirolimus-resistant cells is the alteration in the expression and localization of integrins, which are cell surface receptors crucial for cell adhesion and migration. nih.gov Preclinical studies have revealed that resistance is associated with the translocation of specific integrin subtypes from the cytoplasm to the cell surface membrane. nih.govnih.gov

In bladder cancer cell lines, resistance to temsirolimus was linked to the translocation of integrins α2, α3, and β1 to the cell surface. nih.gov One of the resistant cell lines also showed translocation of α6 and β4 integrins. nih.gov Similarly, in renal cell carcinoma models, temsirolimus resistance was associated with an elevation of integrin α7 (ITGA7) on the cell surface, which was accompanied by a simultaneous decrease in intracellular ITGA7 levels. nih.gov This redistribution is believed to induce a functional switch that propels the cancer cells toward a more invasive and motile state. nih.govnih.gov

Cancer ModelCell Line(s)Integrins Translocated to Cell Surface in Resistant Cells
Bladder Cancer nih.govUMUC3α2, α3, β1
RT112α2, α3, β1, α6, β4
Renal Cell Carcinoma (RCC) nih.govCaki-1, KTCTL-26α7 (ITGA7)

Role of Autophagy as a Cytoprotective Survival Mechanism

Autophagy is a cellular process of self-degradation where cytoplasmic components are recycled to maintain homeostasis, particularly under stress. nih.gov One of the primary consequences of mTOR inhibition by temsirolimus is the induction of autophagy. In the context of cancer therapy, this induced autophagy often functions as a cytoprotective survival mechanism, allowing cancer cells to endure the metabolic stress caused by the drug. nih.gov

This protective role is a putative mechanism of resistance to mTOR inhibitors. nih.gov By recycling damaged organelles and proteins, cancer cells can generate energy and metabolic intermediates needed to survive, thus limiting the efficacy of temsirolimus. The autophagy induced by temsirolimus is generally considered to be a pro-survival process, which explains why mTOR inhibitors are often cytostatic (inhibiting growth) rather than cytotoxic (cell-killing). nih.gov This cytoprotective response suggests that inhibiting autophagy could be a viable therapeutic strategy to overcome resistance. aacrjournals.org

Strategies to Overcome Resistance in Preclinical Models

Targeting Parallel or Alternative Signaling Pathways

When the mTOR pathway is inhibited by temsirolimus, cancer cells can develop resistance by activating alternative or parallel signaling pathways to sustain their growth and survival. A key strategy to overcome this is to co-target these escape pathways. Preclinical evidence suggests that feedback loops and crosstalk with other pathways, such as the ERK/MAPK signaling pathway, are involved in acquired resistance. nih.gov Therefore, dual inhibition of both the mTOR and MAPK pathways has been proposed as a method to enhance therapeutic efficacy and overcome resistance. researchgate.net

Modulation of Autophagy (e.g., with Autophagy Inhibitors)

Given that autophagy acts as a cytoprotective mechanism in response to temsirolimus, its inhibition presents a direct strategy to overcome resistance. Modulating this survival pathway is intended to augment cell death and resensitize resistant cells to mTOR inhibition. nih.gov

Preclinical models have shown that combining temsirolimus with autophagy inhibitors, such as chloroquine (B1663885) (CQ) or hydroxychloroquine (B89500) (HCQ), leads to synergistic cytotoxicity. nih.gov In a study on colon cancer cells, the combination of temsirolimus and CQ decreased cell proliferation and increased apoptosis to a greater extent than either agent alone, confirming the cytoprotective nature of the autophagy induced by temsirolimus. These promising preclinical findings have led to clinical trials assessing the combination of temsirolimus and hydroxychloroquine in patients with advanced cancers. nih.govaacrjournals.orgh1.conih.govtandfonline.com

Combination Therapies Designed to Circumvent Resistance Mechanisms

Employing combination therapies with agents that have different mechanisms of action is a broad strategy to delay or overcome resistance to temsirolimus. nih.gov By targeting distinct cellular processes simultaneously, these combinations can create a multi-pronged attack that is more difficult for cancer cells to evade.

Preclinical studies have identified several effective combinations:

Temsirolimus and Ixabepilone (B1684101): In renal cell carcinoma, combining temsirolimus with the microtubule stabilizing drug ixabepilone resulted in synergistic anti-proliferative effects. This combination appears to work in part by inducing endoplasmic reticulum (ER) stress. nih.gov

Temsirolimus and bAP15: In RCC models, the deubiquitylating enzyme inhibitor bAP15 was shown to synergize with temsirolimus. This combination suppressed tumor growth more effectively than either drug alone by targeting UCHL5/USP14. researchgate.net

Temsirolimus with Chemotherapy: Preclinical data also suggest that combining mTOR inhibitors with cytotoxic chemotherapies like irinotecan (B1672180) and temozolomide (B1682018) can produce synergistic or additive anti-tumor effects. nih.govscilit.com

Combination AgentMechanism of Combination AgentCancer ModelObserved Preclinical Effect
Hydroxychloroquine (HCQ) / Chloroquine (CQ) nih.govAutophagy InhibitorMelanoma, Renal Cell Carcinoma, Colon CancerAugmented cell death, increased apoptosis, and reduced proliferation.
Ixabepilone nih.govMicrotubule StabilizerRenal Cell Carcinoma (RCC)Synergistic anti-proliferative effects; induction of ER stress.
bAP15 researchgate.netDeubiquitylating Enzyme (UCHL5/USP14) InhibitorRenal Cell Carcinoma (RCC)Synergistic activity; enhanced tumor growth suppression.
Irinotecan / Temozolomide nih.govCytotoxic ChemotherapyPediatric Solid Tumors (e.g., Rhabdomyosarcoma)Synergistic or additive anti-tumor effects.

Preclinical Synergy and Combination Strategies with Temsirolimus Cci 779

Synergistic Interactions with Chemotherapeutic Agents

The combination of Temsirolimus (B1684623) with standard cytotoxic agents has been a key area of preclinical research, aiming to improve treatment outcomes in several malignancies.

Taxanes (e.g., Docetaxel) in Breast and Prostate Cancer Cell Lines

Preclinical evidence has consistently pointed towards a synergistic or additive antitumor effect when combining mTOR inhibitors with taxanes. nih.gov In breast cancer models, the combination of mTOR inhibition with paclitaxel, a taxane (B156437) closely related to docetaxel, has demonstrated synergistic cytotoxic effects in human breast cancer cell lines. clinicaltrials.gov This synergy is predicated on the distinct but complementary mechanisms of action of the two drug classes. While taxanes disrupt microtubule function, leading to mitotic arrest and apoptosis, Temsirolimus inhibits the mTOR pathway, which is crucial for cell growth, proliferation, and survival.

In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), the combination of Temsirolimus and Docetaxel has shown significant preclinical promise. A study utilizing the PC3 prostate cancer cell line revealed that while Temsirolimus alone induced autophagy, a cellular survival mechanism, its combination with low-dose Docetaxel effectively overcame this and instead promoted apoptosis. nih.gov This combination led to a 34% greater suppression in cell proliferation compared to a higher dose of Docetaxel monotherapy. nih.gov In vivo, this combination suppressed tumor growth by 72% compared to the control group after 14 days of treatment, highlighting a potentiation of the anticancer effect. nih.gov

Cancer TypeCell LineCombinationKey Preclinical FindingsReference
Prostate CancerPC3Temsirolimus + DocetaxelOvercame Temsirolimus-induced autophagy, leading to increased apoptosis. Greater suppression of cell proliferation compared to Docetaxel alone. Significant in vivo tumor growth suppression. nih.gov
Breast CancerHuman breast cancer cell linesmTOR inhibitor (Rapamycin) + PaclitaxelDemonstrated synergistic cytotoxic effects. clinicaltrials.gov

Platinum-Based Agents (e.g., Cisplatin) in Lung Adenocarcinoma Models

The combination of Temsirolimus with platinum-based chemotherapies, such as cisplatin (B142131), has been explored as a strategy to overcome resistance and enhance therapeutic efficacy in lung cancer. Preclinical studies have shown that mTOR inhibition can restore sensitivity to cisplatin in lung cancer cell lines. In a lung adenocarcinoma mouse model, the combination of Temsirolimus with a reduced dose of cisplatin and gemcitabine (B846) resulted in a significant inhibition of lung tumor growth. This effect was more pronounced than that observed with Temsirolimus alone or the conventional cisplatin-gemcitabine doublet. The combination therapy was also found to enhance cytotoxicity and induce significant apoptotic cell death.

Gemcitabine in Lung Adenocarcinoma Models

Similar to the findings with cisplatin, combining Temsirolimus with gemcitabine has demonstrated preclinical synergy in lung adenocarcinoma models. The aforementioned study in a lung adenocarcinoma mouse model showed that the triple combination of Temsirolimus with reduced doses of both cisplatin and gemcitabine was more effective at inhibiting tumor growth than either Temsirolimus alone or the standard two-drug chemotherapy regimen. This enhanced effect was linked to increased cytotoxicity and apoptosis in the tumor cells.

Cancer ModelCombinationKey Preclinical Findings
Lung Adenocarcinoma Mouse ModelTemsirolimus + Cisplatin + GemcitabineSignificantly inhibited lung tumor growth compared to Temsirolimus alone or cisplatin-gemcitabine combination. Enhanced cytotoxicity and induced significant apoptosis.

Combinations with Other Targeted Therapies

The exploration of Temsirolimus in combination with other molecularly targeted agents aims to simultaneously block multiple oncogenic signaling pathways, a strategy designed to produce more profound and durable antitumor responses.

Epidermal Growth Factor Receptor (EGFR) Inhibitors (e.g., EKB-569)

The rationale for combining mTOR inhibitors with Epidermal Growth Factor Receptor (EGFR) inhibitors lies in the fact that EGFR activation can stimulate the mTOR pathway, promoting cell proliferation and survival. Preclinical data has demonstrated a synergistic effect when combining these two classes of inhibitors. Specifically, the combination of the EKB-569 analog, EKI-875, with the mTOR inhibitor rapamycin (B549165) resulted in synergistic cytotoxicity in glioma cell lines. nih.gov This finding supports the hypothesis that dual blockade of these critical signaling pathways can lead to a greater clinical benefit. nih.gov

Microtubule Stabilizing Drugs (e.g., Ixabepilone) in Renal Cell Carcinoma

In renal cell carcinoma (RCC), a tumor type often resistant to conventional chemotherapy, the combination of Temsirolimus with the microtubule-stabilizing drug Ixabepilone (B1684101) has been investigated. Preclinical studies have demonstrated a synergistic anti-proliferative effect with this combination in multiple RCC cell lines. nih.gov The mechanism underlying this synergy is, in part, attributed to the activation of the endoplasmic reticulum (ER) stress response pathway, which can contribute to tumor cell death. nih.gov This novel combination has shown the potential to overcome the intrinsic or acquired resistance often seen in metastatic RCC. nih.gov

Cancer TypeCombinationMechanism of SynergyReference
GliomamTOR inhibitor + EGFR inhibitor (EKB-569 analog)Dual blockade of EGFR and mTOR signaling pathways. nih.gov
Renal Cell CarcinomaTemsirolimus + IxabepiloneActivation of the endoplasmic reticulum (ER) stress response pathway. nih.gov

CDK4/6 Inhibitors in Glioblastoma

The combination of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors with mammalian target of rapamycin (mTOR) inhibitors like temsirolimus (CCI-779) has demonstrated synergistic effects against glioblastoma (GBM) in preclinical models. aacrjournals.org The rationale for this combination lies in the frequent dysregulation of the CDK4/6-Rb-E2F cell cycle pathway in approximately 80% of GBMs. aacrjournals.org While single-agent CDK4/6 inhibitors like palbociclib (B1678290) have shown limited durable responses in clinical studies, their combination with mTOR inhibitors targets multiple critical cellular functions, including metabolism, cell survival, and protein synthesis, leading to enhanced anti-tumor activity. aacrjournals.orgmdpi.com

Preclinical studies have shown that combining CDK4/6 and mTOR inhibition is synergistic against glioblastoma stem-like cells (GICs). aacrjournals.org This synergy is achieved through various mechanisms, including the disruption of GIC metabolism. aacrjournals.org In patient-derived diffuse intrinsic pontine glioma (DIPG) cell lines, the combination of palbociclib and temsirolimus acted synergistically to inhibit cell proliferation and induce G1 cell cycle arrest. dovepress.comresearchgate.net Immunoblot analyses revealed that while each drug inhibited its respective pathway, there was also evidence of noncanonical downregulation of mTOR by palbociclib, contributing to the synergistic outcome. dovepress.comresearchgate.net

Although temsirolimus has shown some capacity to treat glioblastoma and can cross the blood-brain barrier, its effectiveness as a single agent has been limited. dovepress.comjohnshopkins.edunih.govnih.gov The combination with CDK4/6 inhibitors aims to overcome resistance mechanisms and improve therapeutic efficacy. dovepress.com For instance, temsirolimus is known to ameliorate resistance to CDK4/6 inhibitors. dovepress.com While palbociclib has shown efficacy in preclinical GBM studies, particularly in combination with radiation therapy, its poor blood-brain barrier penetration remains a challenge. asco.orgnih.gov Newer CDK4/6 inhibitors with improved central nervous system penetration are being developed and show promise in preclinical GBM models. asco.org

Table 1: Preclinical Findings for Temsirolimus and CDK4/6 Inhibitor Combinations in Glioma

Cell/Model Type Combination Agents Key Findings Reference(s)
Glioblastoma Stem-like Cells (GICs) CDK4/6 inhibitors (Palbociclib, Ribociclib), mTOR inhibitors (Temsirolimus, Everolimus) Synergistic inhibition of cell viability; Disruption of GIC metabolism. aacrjournals.org
Patient-Derived DIPG Cell Lines Palbociclib, Temsirolimus Synergistic inhibition of cell proliferation; G1 cell cycle arrest; Mutual downregulation of mTORC1 activity. dovepress.comresearchgate.net
Glioblastoma PDCLs (in vitro) Palbociclib, Radiation Therapy Synergistic impediment of colony formation. nih.gov
Glioblastoma Xenograft (in vivo) Palbociclib, Radiation Therapy Significant survival advantage compared to either treatment alone. nih.gov

Combinations Modulating Key Biological Processes

Autophagy Inhibitors (e.g., Chloroquine (B1663885), 3-Methyladenine (B1666300) (3-MA))

Inhibition of mTOR by temsirolimus can induce autophagy, a cellular self-degradation process that may act as a cytoprotective mechanism, allowing cancer cells to escape therapy-induced cell death. nih.govaacrjournals.org This has led to the investigation of combining temsirolimus with autophagy inhibitors to enhance its anti-tumor effects. Preclinical models have shown that combining the autophagy inhibitor hydroxychloroquine (B89500) (HCQ) with temsirolimus augments cell death and produces synergistic cytotoxicity. nih.govnih.govh1.co This synergistic effect was observed in preclinical animal models of melanoma and renal cell carcinoma. nih.govaacrjournals.org

The mechanism involves blocking the protective autophagy pathway, thereby increasing the cytotoxic impact of mTOR inhibition. nih.gov In lung carcinoid models, the autophagy inhibitor chloroquine (CQ), both alone and in combination with mTOR inhibitors, suppressed cell viability and proliferation while increasing cytotoxicity and apoptosis. mdpi.com Similarly, in neuroblastoma and glioblastoma cells, inhibiting autophagy with 3-methyladenine (3-MA) or hydroxychloroquine enhanced chemotherapy-induced apoptosis and oxidative stress. nih.govmdpi.com Specifically, combining HCQ with standard chemotherapies was found to be as or more effective than higher doses of the chemotherapy agents alone. nih.govmdpi.com

These findings suggest that inhibiting therapy-induced autophagy can relieve resistance and improve the clinical efficacy of mTOR inhibitors. nih.gov The combination of temsirolimus and hydroxychloroquine has been evaluated in a phase I clinical trial, demonstrating that the combination was well tolerated and showed signs of antitumor activity. nih.govh1.co

Table 2: Preclinical Effects of Temsirolimus Combined with Autophagy Inhibitors

Cancer Model Combination Agents Observed Effects Reference(s)
Melanoma & Renal Cell Carcinoma Temsirolimus (CCI-779), Hydroxychloroquine (HCQ) Synergistic cytotoxicity and antitumor activity. nih.govaacrjournals.org
Lung Carcinoid (in vitro/in vivo) mTOR inhibitors, Chloroquine (CQ) Suppressed cell viability and proliferation; Increased cytotoxicity and apoptosis. mdpi.com
Neuroblastoma & Glioblastoma Chemotherapy, 3-Methyladenine (3-MA) / Hydroxychloroquine (HCQ) Enhanced apoptosis and oxidative stress. nih.govmdpi.com

Cancer Vaccines (e.g., Heat Shock Protein Cancer Vaccines) to Enhance Anti-Tumor Immunity

Temsirolimus has been shown to enhance the anti-tumor activity of cancer vaccines in preclinical models, a surprising finding given that mTOR inhibitors are also known for their immunosuppressive properties. nih.gov Specifically, in murine models of renal cell carcinoma (RENCA) and melanoma (B16), temsirolimus augmented the efficacy of heat shock protein (HSP)-based cancer vaccines in treating established tumors. nih.govresearchgate.net HSPs act as immune adjuvants, binding tumor antigens and interacting with antigen-presenting cells to mediate a CD8+ T-cell response. nih.govnih.gov

The enhanced anti-tumor activity associated with the combination therapy was demonstrated to be immune-mediated. nih.govresearchgate.net In mice treated with an HSP-based vaccine, the addition of temsirolimus led to CD8+ T cells with greater interferon-γ and cytotoxic T-cell responses compared to mice treated with the vaccine alone. nih.govresearchgate.net Furthermore, temsirolimus enhanced the formation of CD8+ memory cells following vaccination. nih.govresearchgate.net Another study using a peptide-based vaccine in a tumor model also showed that mTOR inhibition with temsirolimus improved the vaccine's efficacy by promoting antitumor CD8+ T-cell immunity. researchgate.net These results provide a strong rationale for combining mTOR inhibitors with immunotherapy to treat immunoresponsive tumors. nih.gov

Table 3: Temsirolimus and Cancer Vaccine Combination Studies

Cancer Model Vaccine Type Key Immunological Findings with Temsirolimus Combination Reference(s)
Murine Renal Cell Carcinoma (RENCA) Heat Shock Protein (HSP)-based Enhanced anti-tumor activity; Immune-mediated tumor prevention. nih.govresearchgate.net
Murine Melanoma (B16) Heat Shock Protein (HSP)-based Enhanced anti-tumor activity; Greater IFN-γ and cytotoxic T-cell responses from CD8+ T cells; Enhanced formation of CD8+ memory cells. nih.govresearchgate.net
HPV-16+ TC-1 Tumor Model E7-derived long peptide Improved control of tumor growth and mouse survival; Promoted antitumor CD8+ T-cell immunity. researchgate.net

Immune Checkpoint Blockade Therapies (e.g., Anti-PD-L1 Antibodies)

The combination of temsirolimus with immune checkpoint blockade therapies, such as anti-PD-L1 antibodies, has shown potential to boost anti-cancer immunity. nih.govmdpi.com Temsirolimus can inhibit the secretion of tumor-derived small extracellular vesicle (sEV) programmed death-ligand 1 (PD-L1) by activating autophagy. nih.govmdpi.com This is significant because sEV PD-L1 can contribute to the low reactivity of cells to immune checkpoint blockade therapy by binding to programmed death 1 (PD-1) on immune cells. nih.govmdpi.com

By inhibiting both cellular and sEV PD-L1, temsirolimus can help overcome this immunosuppressive mechanism. nih.govmdpi.com In a breast cancer-bearing immunocompetent mouse model, the combined administration of temsirolimus and anti-PD-L1 antibodies enhanced anti-cancer immunity by significantly increasing both the number and activity of CD4+ and CD8+ T cells in the tumor and draining lymph nodes. nih.govmdpi.com This suggests that temsirolimus can overcome sEV PD-L1-mediated immunosuppression and enhance the efficacy of immune checkpoint inhibitors. nih.gov

Table 4: Effects of Combining Temsirolimus with Anti-PD-L1 Therapy

Cancer Model Combination Agents Mechanism of Action Outcome Reference(s)
Breast Cancer Cells (MDA-MB-231) Temsirolimus, Anti-PD-L1 Inhibits sEV PD-L1 secretion via autophagy activation. Promotes CD8+ T cell-mediated anti-cancer immunity in co-cultures. nih.govmdpi.com
4T1 Breast Cancer-Bearing Mice Temsirolimus, Anti-PD-L1 --- Increased number and activity of CD4+ and CD8+ T cells in tumors and lymph nodes; Enhanced anti-cancer immunity. nih.govmdpi.com

Opioid Antagonists (e.g., Methylnaltrexone (B1235389) (MNTX)) to Modulate Angiogenesis

Preclinical studies have revealed a synergistic effect between the peripheral mu-opioid receptor antagonist methylnaltrexone (MNTX) and mTOR inhibitors like temsirolimus in inhibiting angiogenesis. nih.govvascularcell.com Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.gov MNTX has been shown to inhibit opioid- and VEGF-induced endothelial cell proliferation and migration, which are key components of angiogenesis. nih.gov

The combination of MNTX with temsirolimus results in a potentiation of these anti-angiogenic effects. nih.govvascularcell.com In studies using human pulmonary microvascular endothelial cells, adding a low concentration of MNTX significantly lowered the concentration of temsirolimus required to inhibit VEGF-induced proliferation and migration. vascularcell.com This synergistic effect was also observed in vivo in a mouse Matrigel plug assay, where the combination of MNTX and temsirolimus inhibited angiogenesis to a greater extent than either drug alone. nih.gov The synergistic action is achieved through the inhibition of different components of the common VEGF-induced angiogenic signaling pathway, suggesting that MNTX could be used to lower the therapeutic dose of temsirolimus, potentially improving its therapeutic index. nih.govvascularcell.comnih.gov

Table 5: Synergistic Anti-Angiogenic Effects of Temsirolimus and MNTX

Model System Combination Agents Key Findings Reference(s)
Human Pulmonary Microvascular Endothelial Cells Temsirolimus, Methylnaltrexone (MNTX) Synergistic inhibition of VEGF-induced cell proliferation and migration; MNTX shifted the IC50 of temsirolimus. nih.govvascularcell.com
Mouse Matrigel Plug Assay (in vivo) Temsirolimus, Methylnaltrexone (MNTX) Greater inhibition of angiogenesis with the combination than with either agent alone. nih.gov

Synthetic Chemistry and Analog Development of Temsirolimus

Synthetic Pathways to Temsirolimus (B1684623)

The production of temsirolimus primarily relies on the chemical modification of rapamycin (B549165), a compound isolated from the bacterium Streptomyces hygroscopicus. pfizer.com This semi-synthetic approach is more economically viable than a total synthesis of such a complex molecule.

The semi-synthesis of temsirolimus from rapamycin involves the esterification of the C42-hydroxyl group of rapamycin. newdrugapprovals.org However, rapamycin possesses two secondary hydroxyl groups at positions C31 and C42, which can lead to a mixture of products, including the desired 42-ester, the undesired 31-ester, and a 31,42-diester, along with unreacted rapamycin. newdrugapprovals.org To circumvent this lack of regioselectivity, various strategies involving protective groups have been developed.

One common approach involves the protection of both the C31 and C42 hydroxyl groups, followed by the selective deprotection of the C42 hydroxyl group, and subsequent acylation. newdrugapprovals.org An alternative strategy is the regioselective acylation of rapamycin, often facilitated by enzymatic catalysis. google.com

The synthesis of temsirolimus involves the acylation of rapamycin with 2,2-bis(hydroxymethyl)propionic acid. pfizer.com To achieve a regioselective reaction at the C42-hydroxyl group and to prevent unwanted side reactions, the diol functionality of 2,2-bis(hydroxymethyl)propionic acid is typically protected. This protection is often in the form of a ketal, such as an acetonide. The protected diol acid is then activated, for example as a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride, before being reacted with a selectively protected rapamycin derivative. newdrugapprovals.org

Role of Temsirolimus Acetonide as a Synthetic Intermediate

This compound, or a structurally related ketal, serves as a crucial synthetic intermediate in the production of temsirolimus. Its use facilitates the regioselective esterification of rapamycin and simplifies the purification process by minimizing the formation of byproducts.

In the synthesis of temsirolimus, a protected form of 2,2-bis(hydroxymethyl)propionic acid, such as the isopropylidene derivative (which would form this compound upon esterification), is used as the acylating agent. google.com This protected diol acid can be converted into a more reactive species, such as an acid anhydride, to facilitate the esterification of the C42-hydroxyl group of a suitably protected rapamycin molecule. The resulting intermediate is a protected form of temsirolimus, containing the acetonide group.

The general synthetic sequence can be summarized as follows:

Protection of the C31-hydroxyl group of rapamycin.

Acylation of the free C42-hydroxyl group with an activated form of the protected 2,2-bis(hydroxymethyl)propionic acid.

Deprotection of both the C31-hydroxyl group and the diol moiety to yield temsirolimus.

The final step in the synthesis of temsirolimus from the protected intermediate is the removal of the protecting groups. The acetonide group is acid-labile and can be removed under mild acidic conditions. A common method for this deprotection is acidic hydrolysis. For instance, the protected temsirolimus intermediate can be treated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, in an organic solvent like tetrahydrofuran. newdrugapprovals.orggoogle.com This process hydrolyzes the acetonide to reveal the two hydroxyl groups of the 2,2-bis(hydroxymethyl)propionic acid moiety, yielding the final product, temsirolimus. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure complete deprotection without causing degradation of the temsirolimus molecule. google.com

Research on Improved Synthetic Processes for Temsirolimus Production

Another approach utilizes an enzymatic process for the regioselective acylation of rapamycin. researchgate.net This chemoenzymatic method employs a lipase (B570770) to catalyze the reaction between rapamycin and an activated ester of the protected 2,2-bis(hydroxymethyl)propionic acid, followed by acid-catalyzed deprotection. researchgate.net Such enzymatic methods can offer high regioselectivity and milder reaction conditions compared to purely chemical approaches.

The table below summarizes some of the key reagents and their roles in the synthesis of temsirolimus.

ReagentRole in Synthesis
Rapamycin (Sirolimus)Starting material
2,2-bis(hydroxymethyl)propionic acidAcylating agent to form the ester at C42
Isopropylidene protecting groupProtects the diol of 2,2-bis(hydroxymethyl)propionic acid
ChlorotrimethylsilaneProtecting agent for the hydroxyl groups of rapamycin
2,4,6-Trichlorobenzoyl chlorideActivating agent for the protected diol acid
Hydrochloric acid / Sulfuric acidCatalyst for the deprotection of the acetonide and silyl (B83357) ethers
TetrahydrofuranSolvent for the deprotection reaction
LipaseBiocatalyst for regioselective acylation

Structure-Activity Relationship (SAR) Studies of Rapamycin Analogs

The development of temsirolimus and other rapamycin analogs, often termed "rapalogs," has been driven by the need to improve the pharmaceutical properties of the parent compound, rapamycin (also known as sirolimus). While a potent inhibitor of the mammalian target of rapamycin (mTOR), rapamycin suffers from poor aqueous solubility and chemical instability, which limits its clinical utility. researchgate.net Structure-activity relationship (SAR) studies have therefore been crucial in guiding the synthetic modifications of the rapamycin scaffold to produce derivatives with enhanced features.

The large and complex 31-membered macrocyclic structure of rapamycin offers multiple sites for chemical modification. nih.gov However, SAR studies have revealed that many regions of the molecule are critical for its biological activity, making modifications challenging. wikipedia.org Alterations to the macrolide ring can have unpredictable effects on the conformational flexibility required for binding. wikipedia.org

Key modification sites that have been systematically explored include:

C-40 (or C-42 in some nomenclatures): The hydroxyl group at this position has been the most fruitful site for modification. researchgate.net Esterification or etherification at this site led to the development of the most successful rapalogs, including temsirolimus (an ester) and everolimus (B549166) (a hydroxyethyl (B10761427) ether). wikipedia.org These modifications were found to improve pharmacokinetic profiles while retaining the essential binding interactions required for mTOR inhibition. wikipedia.org

C-7: The methoxy (B1213986) group at this position was identified as part of the "effector domain," which is involved in the interaction with the mTOR protein. nih.govelsevierpure.com Studies involving the replacement of this group with various substituents showed that while high affinity for the binding partner FKBP12 could be maintained, the biological activity varied widely, confirming its role in the ternary complex's function. nih.govelsevierpure.com

C-16, C-20, C-32: Other positions on the rapamycin scaffold have been investigated for modification. pnas.org For example, the C-32 ketone is located deep within the FKBP12 binding pocket, making it a target for creating analogs with altered binding properties. pnas.org

The table below summarizes the outcomes of modifications at different positions on the rapamycin scaffold.

Modified PositionType of ModificationImpact on Biological ActivityReference
C-40 (C-42) Esterification (e.g., Temsirolimus)Retains potent mTOR inhibition; improves solubility and stability. wikipedia.org
C-40 (C-42) Etherification (e.g., Everolimus)Retains potent mTOR inhibition; improves pharmacokinetic profile. wikipedia.org
C-7 Substitution of methoxy groupHigh FKBP12 affinity retained, but a wide range of potencies observed, indicating its role in the effector domain. nih.govelsevierpure.com
C-32 OximationCan disrupt FKBP12 binding due to its position within the binding pocket. pnas.org

The primary driver for the development of rapamycin analogs was to overcome the significant physicochemical limitations of the parent molecule. Rapamycin exhibits very low aqueous solubility (approximately 2.6 µg/mL) and is prone to degradation, which complicates its formulation and can lead to poor bioavailability. researchgate.netnih.gov

The design rationale for analogs like temsirolimus focused on modifying the rapamycin structure to enhance its drug-like properties without compromising its mechanism of action. researchgate.net Temsirolimus, a 40-O-(2,2-bis(hydroxymethyl)propyl) ester of rapamycin, was specifically designed for improved stability and solubility, allowing for intravenous administration. guidetopharmacology.org This modification strategy creates a prodrug; temsirolimus is metabolized in the liver by CYP3A4, which converts it back to the active parent compound, sirolimus. guidetopharmacology.org The development of such rapalogs with more favorable pharmacokinetic profiles has been a key objective of medicinal chemistry efforts in this area. wikipedia.org

The unique mechanism of action of rapamycin and its analogs defines the key pharmacophoric elements required for mTOR inhibition. Unlike typical kinase inhibitors that target the ATP-binding site, rapalogs are allosteric inhibitors that function through the formation of a ternary protein-drug complex. nih.govnih.govnih.gov

The inhibition process involves two critical binding events:

Binding to FKBP12: The rapalog first binds to the intracellular immunophilin, FK506-binding protein 12 (FKBP12). nih.govpatsnap.compatsnap.com This interaction is considered the initial and essential step. wikipedia.org The "binding domain" of rapamycin, which includes the pipecolate region and the tricarbonyl functionalities, anchors the molecule into a hydrophobic binding pocket on FKBP12. nih.govwikipedia.org

Binding to mTOR: The resulting drug-protein complex (e.g., temsirolimus-FKBP12) then presents a new composite surface that binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase. nih.govnih.gov Rapamycin alone has a low affinity for mTOR; it is the FKBP12-rapalog complex that acts as the true inhibitor. nih.govpnas.org The "effector domain" of rapamycin, which includes regions like the triene system and the C-7 methoxy group, mediates this interaction with the FRB domain. nih.govnih.gov

This formation of the ternary FKBP12-rapalog-mTOR complex allosterically inhibits the mTORC1 complex, preventing it from phosphorylating its downstream targets and thereby blocking cell cycle progression and proliferation. wikipedia.orgpatsnap.comresearchgate.net Therefore, the key pharmacophore is not just the drug molecule itself, but the entire binary complex of the drug bound to FKBP12.

Emerging Research Perspectives for Temsirolimus Cci 779

Discovery of Novel Molecular Targets Beyond mTOR Signaling

While the primary mechanism of Temsirolimus (B1684623) involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), emerging preclinical evidence suggests that its activity is more complex, particularly at clinically relevant concentrations. Research indicates that at higher doses, Temsirolimus can suppress mTOR signaling and cell growth through a mechanism that is independent of the FK506 binding protein 12 (FKBP12). This suggests a distinct pharmacological action at different concentrations.

Furthermore, Temsirolimus has demonstrated significant anti-angiogenic properties. In preclinical breast cancer models, it was found to inhibit the production of vascular endothelial growth factor (VEGF) by suppressing the expression and transcriptional activation of hypoxia-inducible factor 1-alpha (HIF-1α). tums.ac.ir This effect on key regulators of angiogenesis points to a crucial mechanism of its antitumor activity that extends beyond direct cell proliferation inhibition.

Identification and Validation of Preclinical Predictive Biomarkers for Therapeutic Response and Resistance

The identification of reliable biomarkers is critical for optimizing Temsirolimus therapy. Preclinical studies have identified several potential indicators of both sensitivity and resistance to the drug.

Predictive Biomarkers for Therapeutic Response:

pAKT and pS6 Levels: Studies have shown a correlation between the basal levels of phosphorylated AKT (pAKT) and phosphorylated S6 ribosomal protein (pS6) with sensitivity to mTOR inhibitors. nih.gov High baseline levels of these proteins, which are downstream components of the PI3K/AKT/mTOR pathway, may indicate a tumor's dependence on this pathway and thus predict a favorable response to Temsirolimus.

MTOR Gene Mutations: The presence of activating mutations in the MTOR gene itself has been identified as a potential predictor of exceptional response to Temsirolimus. In one case, a novel activating mutation in MTOR was associated with high sensitivity to the drug. researchgate.net

ER Stress Proteins: In the context of combination therapies, the induction of endoplasmic reticulum (ER) stress proteins, such as BIP and CHOP, has been proposed as a potential early biomarker for a positive therapeutic response. nih.gov

Predictive Biomarkers for Therapeutic Resistance:

mTORC2 Pathway Activation: Acquired resistance to Temsirolimus in preclinical models of renal cell carcinoma has been linked to the constitutive activation of signal transduction pathways through mTOR complex 2 (mTORC2). This suggests that tumors may bypass the inhibitory effects on mTORC1 by utilizing mTORC2-mediated signaling.

A summary of these preclinical biomarkers is presented in the table below.

Biomarker CategoryBiomarkerImplication
Therapeutic Response High pAKT levelsPotential sensitivity
High pS6 levelsPotential sensitivity
Activating MTOR mutationsPotential high sensitivity
Induction of BIP and CHOPPositive response to combination therapy
Therapeutic Resistance mTORC2 pathway activationPotential for acquired resistance

Development of Next-Generation mTOR Inhibitors and Rational Combinatorial Therapeutic Strategies

The limitations of first-generation mTOR inhibitors like Temsirolimus, known as rapalogs, have spurred the development of new classes of mTOR inhibitors. Rapalogs only partially inhibit mTORC1 and can lead to a feedback activation of the PI3K/AKT pathway, which can promote cell survival and resistance. scilit.comnih.gov

Next-Generation mTOR Inhibitors:

mTOR Kinase Inhibitors (TOR-KIs): These second-generation inhibitors target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2. This dual inhibition is designed to provide a more complete blockade of the pathway and prevent the feedback activation of AKT. nih.gov

Bivalent mTOR Inhibitors: Representing a third generation, these inhibitors are designed to overcome resistance mutations that can arise with first- and second-generation drugs. For instance, RapaLink-1 is a bivalent inhibitor that combines the FKBP12-rapamycin binding element with a second-generation inhibitor, allowing it to target two different sites on mTOR. futurehealthjournal.com

Rational Combinatorial Therapeutic Strategies:

Preclinical studies have explored combining Temsirolimus with other agents to enhance its efficacy and overcome resistance. A key strategy is to pair it with drugs that have complementary mechanisms of action.

Combination with Microtubule Stabilizers: The combination of Temsirolimus with the microtubule-stabilizing drug ixabepilone (B1684101) has shown synergistic anti-proliferative effects in renal cell carcinoma models. This synergy is partly attributed to the enhanced induction of ER stress. nih.govCurrent time information in Islamabad, PK.

Combination with Chemotherapy: Preclinical evidence has demonstrated that mTOR inhibitors can have synergistic or additive anti-tumor effects when combined with standard chemotherapeutic agents like irinotecan (B1672180) and temozolomide (B1682018). biorxiv.org

Repurposing of Temsirolimus in Other Disease Contexts (e.g., Alzheimer's Disease, Rheumatoid Arthritis, Multiple Sclerosis) in Preclinical Models

The immunomodulatory and cellular regulatory functions of Temsirolimus have led to investigations into its potential use in non-oncologic diseases.

Alzheimer's Disease: In cellular and animal models of Alzheimer's disease, Temsirolimus has shown neuroprotective effects. Studies have demonstrated that it can promote the autophagic clearance of amyloid-β, a key pathological hallmark of the disease. meliordiscovery.com This was associated with an attenuation of cellular apoptosis in the hippocampus and an improvement in spatial learning and memory in APP/PS1 mice. meliordiscovery.com

Rheumatoid Arthritis and Multiple Sclerosis: Temsirolimus has been considered for the treatment of autoimmune conditions like rheumatoid arthritis and multiple sclerosis due to its ability to inhibit T-cell proliferation. scilit.com While a synthetic derivative of the related compound rapamycin was tested in a phase II trial for multiple sclerosis, specific preclinical data on Temsirolimus in animal models of rheumatoid arthritis and multiple sclerosis are limited in publicly available research. criver.com The experimental autoimmune encephalomyelitis (EAE) model is a common preclinical model for multiple sclerosis. nih.govresearchgate.net

Research into Novel Drug Delivery Systems (Preclinical)

A significant area of preclinical research focuses on developing novel drug delivery systems to improve the pharmaceutical properties of mTOR inhibitors like Temsirolimus and its parent compound, sirolimus. These efforts aim to enhance solubility, bioavailability, and targeted delivery, thereby potentially increasing efficacy and reducing side effects.

Various nanomedicine approaches have been explored for sirolimus, which are relevant to Temsirolimus. These include:

Polymeric Nanoparticles: These systems can encapsulate the drug to improve its solubility and circulation time.

Liposomes: Lipid-based vesicles that can carry both hydrophobic and hydrophilic drugs.

Nanocrystals: Reducing the drug's particle size to the nanometer range can enhance its dissolution rate and bioavailability.

A novel nano-amorphous oral formulation of sirolimus has been developed with the goal of achieving comparable drug exposure to intravenously administered Temsirolimus. Additionally, companies are developing "Temsirolimus Nano Particles," indicating active research in this area. Preclinical investigations have also explored local drug delivery using devices like the Occlusion Perfusion Catheter to deliver liquid sirolimus directly to arterial tissue in ex vivo models.

Q & A

Q. What are the key pharmacological mechanisms of Temsirolimus Acetonide, and how do they differ from other mTOR inhibitors?

this compound inhibits the mammalian target of rapamycin (mTOR) by binding to FKBP-12, forming a complex that disrupts mTOR-mediated signaling pathways critical for cell proliferation and angiogenesis. Unlike rapamycin, Temsirolimus is a water-soluble ester derivative optimized for intravenous administration, enhancing bioavailability in clinical settings . Methodologically, researchers should validate mTOR inhibition using in vitro kinase assays (e.g., Western blotting for phosphorylated S6K or 4E-BP1) and compare dose-response curves with analogs like everolimus or ridaforolimus to assess relative potency .

Q. Which experimental models are most suitable for evaluating this compound’s antitumor efficacy?

Preclinical studies typically employ xenograft models of renal cell carcinoma (RCC) or mantle cell lymphoma (MCL) to mirror its FDA-approved indications. For mechanistic studies, in vitro models using human RCC cell lines (e.g., 786-O or A498) are standard. Researchers should include controls for mTOR pathway activity (e.g., rapamycin-resistant mutants) and measure tumor volume reduction, survival rates, and biomarker expression (e.g., VEGF, HIF-1α) .

Q. What are the standardized protocols for synthesizing and characterizing this compound?

Synthesis involves derivatizing rapamycin at the C-40 position to improve solubility. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry for molecular weight validation. Researchers must report synthetic yields, stability under storage conditions, and batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in preclinical vs. clinical efficacy data for this compound?

Discrepancies often arise from differences in tumor microenvironment complexity or metabolic clearance rates. To address this, use patient-derived xenograft (PDX) models or 3D tumor spheroids to better mimic clinical conditions. Additionally, correlate pharmacokinetic parameters (e.g., AUC, Cmax) from animal studies with human trials using population pharmacokinetic modeling .

Q. What experimental strategies optimize this compound in combination therapies?

Design studies using synergistic agents targeting parallel pathways (e.g., PI3K/AKT inhibitors or anti-angiogenics like bevacizumab). Employ factorial experimental designs to test drug interactions, and quantify synergy via Chou-Talalay combination indices. Validate findings in co-culture systems incorporating stromal cells to assess off-target effects .

Q. What are the methodological challenges in assessing this compound’s impact on tumor immune microenvironments?

The drug’s immunosuppressive effects (via mTOR-mediated T-cell inhibition) complicate interpretation. Use multiplex immunohistochemistry (IHC) to profile tumor-infiltrating lymphocytes (CD8+, FOXP3+) and cytokine arrays (e.g., IL-2, IFN-γ) in treated vs. untreated cohorts. Pair with single-cell RNA sequencing to resolve heterogeneity in immune cell responses .

Q. How can researchers address variability in patient response metrics for this compound?

Apply RECIST 1.1 criteria consistently to quantify tumor shrinkage, and integrate biomarkers like circulating tumor DNA (ctDNA) for early response detection. Use machine learning to stratify patients by genetic profiles (e.g., PTEN mutations or mTOR pathway activation) and predict responders .

Methodological Guidance

  • Data Validation : Ensure reproducibility by adhering to MIAME (Microarray) or ARRIVE (animal studies) guidelines. Include technical replicates and blinded analysis for high-impact claims .
  • Statistical Rigor : For survival analyses, use Kaplan-Meier curves with log-rank tests and Cox proportional hazards models. Report effect sizes (hazard ratios) with 95% confidence intervals .
  • Ethical Compliance : For clinical data reuse, follow ICMJE standards for patient consent and data anonymization. Reference primary trial data (e.g., NCT00077974) when discussing efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.